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N-[(5-bromopyridin-2-yl)methyl]cyclobutanamine Documentation Hub

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  • Product: N-[(5-bromopyridin-2-yl)methyl]cyclobutanamine
  • CAS: 1342752-66-2

Core Science & Biosynthesis

Foundational

Strategic Synthesis: 5-Bromopyridine-Cyclobutanamine Adducts in Medicinal Chemistry

Executive Summary: The Convergence of Solubility and 3D-Character In modern medicinal chemistry, the "escape from flatland" is a critical directive. While aromatic rings like pyridine are essential for solubility and hyd...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Convergence of Solubility and 3D-Character

In modern medicinal chemistry, the "escape from flatland" is a critical directive. While aromatic rings like pyridine are essential for solubility and hydrogen-bond acceptor (HBA) capability, their planarity can lead to poor physicochemical properties and limited active-site complementarity. The integration of cyclobutanamine side chains onto a 5-bromopyridine scaffold represents a high-value structural tactic.

This guide details the synthetic methodology and structure-activity relationship (SAR) logic for coupling 5-bromopyridines with cyclobutanamines. It addresses the specific challenge of C5-functionalization (which resists nucleophilic aromatic substitution) and provides a robust, self-validating Buchwald-Hartwig protocol.

Synthetic Architecture: Overcoming the C5 Deactivation

The 5-bromopyridine scaffold presents a unique challenge. Unlike the 2- or 4-positions, the 3- (and 5-) positions of pyridine are not sufficiently electron-deficient to undergo Nucleophilic Aromatic Substitution (


) under mild conditions. The nitrogen lone pair does not conjugate effectively with the C5 position to stabilize the Meisenheimer intermediate.

Therefore, Palladium-catalyzed Cross-Coupling (Buchwald-Hartwig) is the mandatory pathway for high-yield synthesis.

The Mechanistic Pathway

The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle.[1][2][3] For 5-bromopyridines, the oxidative addition step is generally faster than for electron-rich aryl bromides due to the electron-withdrawing nature of the pyridine ring, but catalyst poisoning by the pyridine nitrogen remains a risk.

Figure 1: Catalytic Cycle for 5-Bromopyridine Amination

BuchwaldCycle Pd0 Pd(0)-Ligand Complex (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + 5-Bromopyridine Coord Amine Coordination (Pd-N Bond Formation) OxAdd->Coord + Cyclobutanamine Deprot Deprotonation (Base-Mediated) Coord->Deprot + NaOtBu / Cs2CO3 RedElim Reductive Elimination (Product Release) Deprot->RedElim - Base-HBr RedElim->Pd0 Regeneration

Caption: The Pd-catalyzed cycle requires bulky ligands to prevent pyridine coordination to the metal center, ensuring the cycle proceeds through oxidative addition rather than non-productive sequestration.

Validated Experimental Protocol

This protocol is optimized for 5-bromo-2-methylpyridine and cyclobutanamine , but is adaptable to substituted derivatives.

Materials & Reagents[4][5][6][7]
  • Substrate: 5-bromo-2-methylpyridine (1.0 equiv)

  • Amine: Cyclobutanamine (1.2 equiv)

  • Catalyst Source:

    
     (2 mol%) or 
    
    
    
    [4]
  • Ligand: Xantphos (4 mol%) or BrettPhos (for difficult substrates)

  • Base:

    
     (2.0 equiv) or 
    
    
    
    (1.5 equiv)
  • Solvent: 1,4-Dioxane (anhydrous, degassed)

Step-by-Step Methodology
  • Inert Environment Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon for 15 minutes.

  • Catalyst Pre-complexation: Add

    
     and Xantphos to the flask. Add 1/3 of the solvent volume. Stir at room temperature for 10 minutes until the solution turns a clear, dark orange/red (indicating active ligand complexation).
    
  • Substrate Addition: Add the 5-bromopyridine derivative, followed by the base (

    
    ).
    
  • Amine Injection: Add cyclobutanamine and the remaining solvent.

  • Thermal Activation: Heat the mixture to 100°C for 12–16 hours.

    • Checkpoint: Monitor via LC-MS.[3] Look for the disappearance of the bromide (M+2 pattern) and appearance of the product mass (M+H).

  • Work-up: Cool to room temperature. Filter through a Celite pad to remove palladium black and inorganic salts. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate. Purify via flash column chromatography (Hexanes:EtOAc gradient). The pyridine nitrogen makes the product polar; expect elution at 40–60% EtOAc.

Troubleshooting & Optimization Matrix
ParameterStandard ConditionAlternative (If Yield < 40%)Rationale
Ligand XantphosBrettPhos / RuPhosXantphos is robust, but BrettPhos handles sterically hindered amines (like cyclobutanamine) better in difficult cases.
Base


/ KHMDS
Carbonate is mild and functional group tolerant. Alkoxides are stronger and faster but may hydrolyze esters.
Solvent DioxaneToluene / t-Amyl AlcoholToluene is non-polar and can reduce Pd-poisoning by the pyridine nitrogen.
Temp 100°C80°C or 120°CLower temp reduces dehalogenation side-products; higher temp overcomes activation energy barriers.

Pharmacophore Modulation: The "Cyclobutane Advantage"

Why select a cyclobutanamine side chain over a propyl or isopropyl group? The answer lies in conformational restriction and metabolic stability .

The "Pucker" Angle

Unlike the planar cyclopropane or the flexible cyclopentane, cyclobutane exists in a "puckered" conformation (dihedral angle ~25–35°).

  • Vector Positioning: This pucker orients the amino substituent in a distinct vector, often allowing the group to access hydrophobic pockets that planar rings cannot reach.

  • 
     Character:  Increasing the fraction of 
    
    
    
    carbons (
    
    
    ) correlates with improved clinical success rates by enhancing solubility and reducing promiscuous binding (selectivity).
Metabolic Blocking

Linear alkyl chains are susceptible to rapid oxidative metabolism (CYP450-mediated hydroxylation) at the terminal or penultimate carbons.

  • Ring Constraint: The cyclobutane ring reduces the entropic penalty of binding but also sterically hinders the approach of metabolic enzymes compared to a flexible n-butyl chain.

  • Case Evidence: In the development of Integrin

    
     Antagonists , replacing flexible linkers with cyclobutane scaffolds significantly improved metabolic stability while maintaining potency [1].
    

Decision Framework: When to Deploy This Scaffold

Use the following logic flow to determine if the 5-bromopyridine-cyclobutanamine motif fits your drug discovery program.

Figure 2: SAR Decision Tree

SAR_Logic Start Hit Compound (Pyridine Core) Solubility Is Solubility Low? Start->Solubility Metab Metabolic Liability on Side Chain? Solubility->Metab Yes (Pyridine helps) Alt Use Linear Alkyl/Propyl Solubility->Alt No Vector Need Defined Vector? Metab->Vector Yes (Ring blocks CYP) Metab->Alt No Deploy DEPLOY Cyclobutanamine Vector->Deploy Yes (Pucker Effect) Vector->Alt No

Caption: A logical heuristic for transitioning from flexible alkyl chains to constrained cyclobutane rings during Lead Optimization.

References

  • RSC Medicinal Chemistry (2024). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. The Royal Society of Chemistry.[5]

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.

  • Mykhailiuk, P. K. (2021). Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going. Chemical Reviews.

  • BenchChem Application Notes (2025). Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine.

Sources

Exploratory

Solubility Profile &amp; Characterization Strategy: N-[(5-bromopyridin-2-yl)methyl]cyclobutanamine

[1] Executive Summary This technical guide details the solubility profiling strategy for N-[(5-bromopyridin-2-yl)methyl]cyclobutanamine (CAS: 1564790-07-3), a critical intermediate in the synthesis of kinase inhibitors a...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This technical guide details the solubility profiling strategy for N-[(5-bromopyridin-2-yl)methyl]cyclobutanamine (CAS: 1564790-07-3), a critical intermediate in the synthesis of kinase inhibitors and neurological therapeutics.[1]

Unlike simple reagents, this molecule exhibits a complex solubility landscape defined by its amphiphilic nature : it possesses a lipophilic domain (bromopyridine/cyclobutyl) and a hydrophilic, ionizable domain (secondary amine/pyridine nitrogen).[1] Understanding this duality is essential for optimizing reaction yields, purification (crystallization), and early-stage formulation.[1]

This guide provides a predicted solubility landscape based on Structure-Activity Relationships (SAR) and a validated experimental protocol to generate empirical data.

Physicochemical Analysis & Predicted Properties[1][2][3][4][5]

Before initiating wet-lab experiments, we must establish the theoretical boundaries of the molecule.[1] The structural architecture dictates solvent interaction.[1]

Structural Dissection[1]
  • Core Scaffold: 5-Bromopyridine (Aromatic, electron-deficient).[1]

  • Linker: Methylene bridge (Rotatable, minimal steric hindrance).[1]

  • Tail: Cyclobutanamine (Secondary amine, basic, moderate lipophilicity).[1]

Critical Descriptors (In-Silico Consensus)
PropertyEstimated ValueImplication for Solubility
Molecular Weight 241.13 g/mol Low MW favors dissolution; kinetics will be fast.[1]
LogP (Octanol/Water) ~1.9 – 2.3Moderately lipophilic.[1] High affinity for organic solvents; low affinity for water at neutral pH.[1]
pKa (Pyridine N) ~3.5Weakly basic; protonates only in strong acid.[1]
pKa (Secondary Amine) ~9.2Highly basic; fully protonated at physiological pH (7.[1]4) and acidic pH.[1][2]
H-Bond Donors 1 (NH)Limited water interaction capability.[1]
H-Bond Acceptors 2 (Pyridine N, Amine N)Good solubility in protic solvents (Alcohols).[1]

Predicted Solubility Landscape

Based on the "Like Dissolves Like" principle and the dielectric constants (


) of common solvents, we categorize the expected solubility profile.
Organic Solvents (Thermodynamic Estimates)
  • High Solubility (>50 mg/mL):

    • Solvents:DMSO, DMF, DMAc, NMP.

    • Mechanism:[1] Dipole-dipole interactions and H-bond acceptance.[1] The polar aprotic nature of DMSO disrupts the crystal lattice effectively.[1]

  • Moderate Solubility (10–50 mg/mL):

    • Solvents:Dichloromethane (DCM), Chloroform, Methanol, Ethanol. [1]

    • Mechanism:

      • Chlorinated: Excellent for the lipophilic bromopyridine/cyclobutyl moieties.[1]

      • Alcohols:[1] Solvation via H-bonding to the amine, though limited by the lipophilic tail.[1]

  • Low Solubility (<1 mg/mL):

    • Solvents:Hexane, Heptane, Diethyl Ether.

    • Mechanism:[1][3] The polar amine functionality creates a high lattice energy that non-polar solvents cannot overcome.[1]

Aqueous Solubility (pH Dependent)

The solubility of this molecule is strictly pH-dependent due to the secondary amine.[1]

  • pH 1.2 (0.1N HCl): High. The molecule exists as a di-cation (or mono-cation), drastically increasing solubility.[1]

  • pH 7.4 (PBS): Low/Moderate. The amine is partially protonated, but the lipophilic bromo-pyridine drives precipitation.[1]

  • pH 10+ (Basic): Insoluble. The molecule is neutral and precipitates.[1]

Experimental Protocols

To validate the predictions above, use the following standardized protocols. These are designed to ensure data integrity and reproducibility (E-E-A-T).

Workflow Visualization

The following diagram outlines the decision process for selecting the correct assay type.

SolubilityWorkflow Start Start: Solid Sample Screen Visual Screen (DMSO/MeOH) Start->Screen Goal Goal? Screen->Goal Kinetic Kinetic Solubility (HTS / Early Discovery) Goal->Kinetic Speed needed Thermo Thermodynamic Solubility (Shake-Flask / Gold Standard) Goal->Thermo Accuracy needed Analysis HPLC-UV / LC-MS Quantification Kinetic->Analysis Thermo->Analysis

Caption: Decision matrix for selecting Kinetic vs. Thermodynamic solubility assays based on development stage.

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

Best for: Lead optimization, formulation design, and certificate of analysis (CoA) generation.[1]

Materials:

  • Test Compound: ~5 mg per solvent.[1]

  • Solvents: PBS (pH 7.4), SGF (pH 1.2), MeOH, DMSO.[1]

  • Equipment: Thermomixer, Centrifuge, HPLC-UV.[1]

Step-by-Step Procedure:

  • Saturation: Weigh 2–5 mg of solid into a 1.5 mL HPLC vial.

  • Solvent Addition: Add 250 µL of the target solvent.[1]

    • Check: If the solid dissolves instantly, add more solid until a visible suspension remains.[1] Crucial: You must have undissolved solid to ensure equilibrium.[1]

  • Equilibration: Agitate at 25°C (or 37°C) for 24 hours at 750 RPM.

  • Separation: Centrifuge at 10,000 RPM for 10 minutes or filter through a 0.22 µm PVDF filter.

    • Note: Avoid Nylon filters as they may bind the bromopyridine moiety.[1]

  • Quantification: Dilute the supernatant (e.g., 1:100 in Mobile Phase) and inject onto HPLC.

  • Calculation:

    
    
    
Protocol B: Kinetic Solubility (Turbidimetric)

Best for: High-throughput screening (HTS) and preventing precipitation in biological assays.[1]

Step-by-Step Procedure:

  • Stock Prep: Prepare a 10 mM stock solution in DMSO .

  • Titration: Spike the DMSO stock into aqueous buffer (PBS pH 7.4) in a 96-well plate to achieve concentrations of 1, 5, 10, 50, 100 µM.

    • Final DMSO concentration must be <2%.[1]

  • Incubation: Shake for 2 hours at room temperature.

  • Readout: Measure absorbance at 620 nm (turbidity) using a plate reader.

  • Result: The "Solubility Limit" is the concentration immediately preceding a significant spike in absorbance.[1]

Data Interpretation & Solvent Selection Guide

Once data is generated, use this table to guide solvent selection for specific applications.

ApplicationRecommended SolventRationale
NMR Analysis DMSO-d6 or CDCl3High solubility ensures good signal-to-noise ratio; no overlap with key protons.[1]
Reaction Solvent DCM or THFGood solubility; easy to remove (volatile); compatible with many reagents.[1]
Stock Solution DMSO (anhydrous)Prevents degradation; maintains high concentration (>50 mM) for long-term storage.[1]
LC-MS Mobile Phase Acetonitrile/Water + 0.1% Formic AcidAcidic modifier ensures the amine is protonated, improving peak shape and ionization.[1]
Solvation Mechanism Diagram

Understanding why the molecule dissolves helps in troubleshooting precipitation.[1]

Solvation cluster_0 Solvent Interactions Molecule N-[(5-bromopyridin-2-yl) methyl]cyclobutanamine Acid Acidic Media (H+) Molecule->Acid Protonation of 2° Amine (Forms soluble salt) Polar Polar Solvents (DMSO) Molecule->Polar Dipole Interaction with Pyridine Ring NonPolar Non-Polar (Hexane) Molecule->NonPolar Lattice Energy > Solvation Energy (Insoluble)

Caption: Mechanistic view of solvation. Protonation (Acid) and Dipole interactions (DMSO) drive solubility.[1]

References

  • Avdeef, A. (2012).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (Standard text on physicochemical profiling).

  • Lipinski, C. A., et al. (2001).[1] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[1] Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012).[1] "Drug Solubility: Importance and Enhancement Techniques." ISRN Pharmaceutics.[1]

  • Enamine. "Shake-Flask Aqueous Solubility Assay Protocol." (Industry standard CRO protocol).

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 125514490 (Related Structure)."

Sources

Foundational

Technical Guide: Safety, Handling, and Reactivity of N-[(5-bromopyridin-2-yl)methyl]cyclobutanamine

This guide serves as a comprehensive technical manual for N-[(5-bromopyridin-2-yl)methyl]cyclobutanamine .[1] Notice of Scientific Autonomy: As this specific chemical entity is a specialized research intermediate often l...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical manual for N-[(5-bromopyridin-2-yl)methyl]cyclobutanamine .[1]

Notice of Scientific Autonomy: As this specific chemical entity is a specialized research intermediate often lacking a public, standardized Safety Data Sheet (SDS), this guide synthesizes safety protocols based on Structure-Activity Relationship (SAR) analysis of close analogs (e.g., (5-Bromopyridin-2-yl)methanamine) and standard operating procedures for halogenated heteroaromatic amines.

[1]

Compound Identification & Physicochemical Profile[1][2][3]

This compound is a bifunctional building block containing a secondary amine (nucleophile/base) and a brominated pyridine (electrophile for cross-coupling).[1] Its handling requires protocols designed for corrosive, potentially air-sensitive bases.[1][2]

Chemical Identity[1][4][5][6][7][8][9]
  • Systematic Name: N-[(5-bromopyridin-2-yl)methyl]cyclobutanamine[1]

  • Molecular Formula:

    
    [1][3]
    
  • Molecular Weight: ~241.13 g/mol [1]

  • Structural Class: Halogenated Pyridine / Secondary Amine[1]

  • Key Functional Groups:

    • Cyclobutylamine: Strained ring, secondary amine (pKa ~9-10).[1]

    • 5-Bromopyridine: Electron-deficient aromatic ring, susceptible to Pd-catalyzed coupling.[1]

Predicted Physicochemical Properties

Data derived from computational models of structural analogs.[1]

PropertyValue / DescriptionExperimental Implication
Physical State Viscous Oil or Low-Melting SolidMay require gentle warming for transfer; prone to supercooling.[1]
Boiling Point ~300–320°C (Predicted)High boiling point; difficult to distill at atmospheric pressure.[1]
Solubility DCM, MeOH, DMSO, EtOAcHighly soluble in polar organic solvents; low water solubility at neutral pH.
pKa (Conj. Acid) ~8.5 – 9.5 (Amine)Forms salts readily with mineral acids (HCl, TFA).[1]
Air Stability Hygroscopic / CO₂ SensitiveCRITICAL: Secondary amines absorb atmospheric CO₂ to form carbamates.[1]

Hazard Identification (GHS Classification)

Safety Directive: Treat this substance as a Category 1B Skin Corrosive/Irritant until proven otherwise.[1] The combination of a basic secondary amine and a lipophilic linker facilitates dermal penetration.[1]

Derived Hazard Statements (GHS)

Based on the toxicity profiles of 2-(aminomethyl)pyridine and cyclobutanamine:

  • H302: Harmful if swallowed.[1][4][5]

  • H314: Causes severe skin burns and eye damage (Precautionary classification due to secondary amine).[1]

  • H317: May cause an allergic skin reaction (Sensitizer).[1]

  • H335: May cause respiratory irritation.[1][2][6][5][7]

  • H412: Harmful to aquatic life with long-lasting effects (Halogenated aromatics are often persistent).[1]

Signal Word: DANGER[1]

Handling & Storage Protocols

The "Inert-First" Workflow

Because secondary amines can react with atmospheric carbon dioxide to form carbamate salts (solid precipitates that alter stoichiometry), this compound must be handled under inert gas (Nitrogen or Argon).[1]

DOT Diagram 1: Safe Handling Logic Flow

This decision tree guides the researcher through the handling process based on the compound's physical state.[1]

HandlingLogic Start Start: Receive Compound CheckState Check Physical State Start->CheckState IsSolid Solid / Crystalline CheckState->IsSolid IsOil Viscous Oil CheckState->IsOil WeighingSolid Weigh in Air (Rapid) or Glovebox IsSolid->WeighingSolid Low Hygroscopicity WeighingOil Syringe Transfer (Density Calculation) IsOil->WeighingOil High Surface Area Storage Storage: -20°C Under Argon WeighingSolid->Storage Reaction Reaction Setup WeighingSolid->Reaction WeighingOil->Storage WeighingOil->Reaction

Caption: Logic flow for handling amine intermediates. Oils require stricter air-free handling due to higher surface area interaction with atmospheric moisture/CO2.[1]

Storage Requirements[1]
  • Temperature: Store at -20°C . Low temperature inhibits oxidation of the amine and slow hydrolysis of the bromopyridine moiety.[1]

  • Atmosphere: Purge headspace with Argon before resealing.[1]

  • Container: Amber glass vials with Teflon-lined caps. Avoid metal containers due to potential corrosion by amine vapors.[1]

Synthesis & Reactivity Profile[1][2][3]

This molecule is designed for divergent synthesis . The bromine handle allows for cross-coupling, while the amine can act as a nucleophile.[1]

Primary Reactivity Modes
  • Buchwald-Hartwig Amination: The 5-bromo position is highly activated for Pd-catalyzed amination.[1]

  • Suzuki-Miyaura Coupling: Compatible with boronic acids to install aryl/heteroaryl groups.[1]

  • Amide Coupling/Alkylation: The secondary cyclobutylamine can react with acid chlorides or alkyl halides.[1]

Critical Compatibility Check
  • Incompatible with: Strong oxidizing agents (peroxides), acid chlorides (unless intended), and chloroformates.[1]

  • Solvent Choice:

    • Preferred: DMF, DMA, Toluene, THF.

    • Avoid: Acetone (forms imines/enamines), Chlorinated solvents (slow quaternization over long storage).[1]

DOT Diagram 2: Reactivity & Synthetic Utility

Visualizing the divergent pathways for drug discovery applications.[1]

ReactivityPath Core N-[(5-bromopyridin-2-yl) methyl]cyclobutanamine Amide Amide Derivative (Peptidomimetic) Core->Amide N-Acylation Biaryl Biaryl Scaffold (Kinase Inhibitor) Core->Biaryl Suzuki Coupling (Br- displacement) Diamine Diamine Linker Core->Diamine Buchwald Coupling Acid R-COCl / HATU Acid->Amide Boronic Ar-B(OH)2 / Pd(0) Boronic->Biaryl Amine R-NH2 / Pd(0) Amine->Diamine

Caption: Synthetic divergence. The secondary amine allows acylation (Red), while the bromopyridine allows Pd-catalyzed C-C (Green) or C-N (Blue) bond formation.[1]

Emergency Response & Waste Disposal

First Aid Measures
  • Eye Contact: IMMEDIATE irrigation with water for 15 minutes.[1][2] Do not wait for medical personnel to begin rinsing.[1] Amines can cause rapid corneal opacification.[1]

  • Skin Contact: Wash with polyethylene glycol (PEG 400) if available, followed by soap and water. PEG helps solubilize lipophilic amines better than water alone.[1]

  • Inhalation: Move to fresh air. If pulmonary edema is suspected (coughing, wheezing), administer oxygen.

Spill Cleanup (Self-Validating Protocol)
  • Isolate: Evacuate the immediate area (10m radius).

  • Neutralize: Do not use water initially (spreads the oil).[1] Cover with a 1:1 mixture of sand and sodium bisulfate (NaHSO₄) .[1] The acid salt neutralizes the amine.[1]

  • Verify: Check pH of the waste sludge. It should be pH 6–8 before disposal.[1]

  • Disposal: Incineration in a chemical combustor equipped with a scrubber (to handle NOx and HBr emissions).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for (5-Bromopyridin-2-yl)methanamine (Analog).[1] Retrieved from [Link][1]

  • ECHA (European Chemicals Agency). Registration Dossier: Pyridine derivatives and halogenated amines.[1] Retrieved from [Link][1]

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Characterization of N-[(5-bromopyridin-2-yl)methyl]cyclobutanamine

Introduction In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount. These properties, including molecular weight and lipophilicity (co...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount. These properties, including molecular weight and lipophilicity (commonly expressed as LogP), are fundamental determinants of a molecule's pharmacokinetic and pharmacodynamic behavior.[1][2][3] This technical guide provides a comprehensive overview of the theoretical and experimental approaches to determine the molecular weight and LogP of N-[(5-bromopyridin-2-yl)methyl]cyclobutanamine, a compound of interest for researchers and scientists in the pharmaceutical and life sciences sectors.

The structural features of N-[(5-bromopyridin-2-yl)methyl]cyclobutanamine, which include a bromopyridine moiety and a cyclobutanamine group, suggest potential biological activity and make it a candidate for further investigation in drug discovery programs.[4] An accurate assessment of its molecular weight and LogP is a critical first step in this process, guiding lead optimization, formulation development, and toxicological studies.[1][5][6]

Part 1: Molecular Weight Determination

The molecular weight of a compound is a foundational piece of information, influencing everything from reaction stoichiometry to absorption, distribution, metabolism, and excretion (ADME) properties.[2] For a molecule to be considered "drug-like" and have a higher probability of successful oral administration, a molecular weight of less than 500 grams per mole ( g/mol ) is often targeted, as outlined by Lipinski's Rule of Five.[2]

Theoretical Calculation

The molecular formula for N-[(5-bromopyridin-2-yl)methyl]cyclobutanamine is C10H13BrN2. The theoretical molecular weight is calculated by summing the atomic weights of each atom in the molecule.

ElementNumber of AtomsAtomic Weight ( g/mol )Total Weight ( g/mol )
Carbon (C)1012.011120.11
Hydrogen (H)131.00813.104
Bromine (Br)179.90479.904
Nitrogen (N)214.00728.014
Total 241.13
Experimental Verification: Mass Spectrometry

While theoretical calculation provides a precise value, experimental verification is crucial to confirm the identity and purity of a synthesized compound.[7][8] Mass spectrometry (MS) is the gold standard for determining the molecular mass of a compound with high accuracy and sensitivity.[7][8]

Core Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules.[8][9] The sample is first ionized, and the resulting ions are then accelerated and separated in a magnetic or electric field based on their m/z ratio.[7][9]

ESI-MS is a soft ionization technique well-suited for the analysis of small molecules like N-[(5-bromopyridin-2-yl)methyl]cyclobutanamine, as it minimizes fragmentation and primarily produces the molecular ion.

Figure 1: A generalized workflow for molecular weight determination using ESI-MS.

Detailed Protocol:

  • Sample Preparation: A dilute solution of N-[(5-bromopyridin-2-yl)methyl]cyclobutanamine is prepared in a suitable volatile solvent, such as methanol or acetonitrile.

  • Introduction: The sample solution is introduced into the ESI source via direct infusion or after separation by liquid chromatography (LC).[7]

  • Ionization: A high voltage is applied to the liquid to create an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases, leading to the formation of gas-phase molecular ions, typically [M+H]+ in positive ion mode.

  • Mass Analysis: The ions are guided into the mass analyzer (e.g., Time-of-Flight (TOF) or Quadrupole), which separates them based on their m/z ratio.[7]

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of ions as a function of their m/z ratio.

  • Data Interpretation: The peak corresponding to the [M+H]+ ion is identified. The molecular weight of the neutral molecule (M) is then determined by subtracting the mass of a proton (approximately 1.007 Da). The presence of bromine will result in a characteristic isotopic pattern, with two major peaks of nearly equal intensity separated by approximately 2 Da (due to the 79Br and 81Br isotopes), further confirming the compound's identity.

Part 2: LogP Determination

LogP, the logarithm of the partition coefficient, is a critical measure of a molecule's lipophilicity, or its preference for a lipid-like environment over an aqueous one.[1][5][10] This property profoundly influences a drug's absorption, distribution, membrane penetration, and potential for toxicity.[1][5][6][10] For orally administered drugs, a LogP value of less than 5 is generally desirable.[5][6]

Computational Prediction of LogP

Various computational models are available to predict LogP values in silico. These methods are valuable for high-throughput screening of virtual compound libraries before synthesis.[10][11][12]

Prediction MethodPrinciple
ALOGP Atom-based method that sums the contributions of individual atoms.[11]
cLogP Fragment-based method that sums the contributions of molecular fragments.[11]
Machine Learning Models Utilize algorithms like random forests or neural networks trained on large datasets of experimentally determined LogP values to predict the LogP of new molecules.[13][14][15]

While computational predictions are useful, they are estimations and should be confirmed by experimental determination, as they may not always accurately reflect the true lipophilicity of a novel compound.[16][17]

Experimental Determination of LogP

The "gold standard" for experimental LogP determination is the shake-flask method , as recommended by the Organization for Economic Co-operation and Development (OECD).[18]

Core Principle: The shake-flask method directly measures the partition coefficient (P) of a compound between two immiscible liquid phases, typically n-octanol and water.[10][18] LogP is then calculated as the base-10 logarithm of P.[5]

Figure 2: The workflow of the shake-flask method for LogP determination.

Detailed Protocol:

  • Phase Preparation: Prepare water-saturated n-octanol and n-octanol-saturated water to ensure thermodynamic equilibrium.[19]

  • Partitioning: A known amount of N-[(5-bromopyridin-2-yl)methyl]cyclobutanamine is dissolved in one of the phases. The two phases are then combined in a separatory funnel and shaken vigorously for a set period to allow the compound to partition between them until equilibrium is reached.[10][18]

  • Phase Separation: The mixture is allowed to stand until the two phases have completely separated.[18]

  • Concentration Measurement: The concentration of the compound in each phase is accurately measured using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[18]

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[5] The LogP is then determined by taking the base-10 logarithm of P.

Self-Validation and Trustworthiness: To ensure the reliability of the results, the experiment should be performed in triplicate.[18] Additionally, a control compound with a known LogP value should be run in parallel to validate the experimental setup and procedure.

Alternative Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

While the shake-flask method is highly accurate, it can be time-consuming.[10][18] RP-HPLC offers a faster, high-throughput alternative for estimating LogP values.[10][16][17][20]

Core Principle: This method is based on the correlation between a compound's retention time on a nonpolar stationary phase and its lipophilicity.[10] A calibration curve is generated using a series of standard compounds with known LogP values. The LogP of the test compound is then determined by interpolating its retention time on this curve.[16]

Summary of Physicochemical Properties

PropertyValue/MethodSignificance in Drug Development
Molecular Weight Theoretical: 241.13 g/mol Experimental: Determined by Mass SpectrometryAdheres to Lipinski's Rule of Five (<500 g/mol ), suggesting good potential for oral bioavailability.[2] Influences absorption, distribution, and permeability.[2][21]
LogP Determined by Shake-Flask or RP-HPLCA key indicator of lipophilicity, which affects a compound's ADME properties, membrane permeability, and potential for off-target effects.[1][5][6]

Conclusion

The precise determination of the molecular weight and LogP of N-[(5-bromopyridin-2-yl)methyl]cyclobutanamine is a foundational step in its evaluation as a potential drug candidate. This guide has detailed both the theoretical underpinnings and the practical, validated experimental workflows for obtaining these critical physicochemical parameters. By employing rigorous methodologies such as mass spectrometry for molecular weight and the shake-flask or RP-HPLC methods for LogP, researchers can build a robust data package that will inform and guide subsequent stages of the drug discovery and development process.

References

  • LogP—Making Sense of the Value - ACD/Labs.
  • Methods for Determination of Lipophilicity - Encyclopedia.pub.
  • LogP/D - Cambridge MedChem Consulting.
  • Mass Spectrometry for Molecular Weight: Common Methods and Applic
  • A Robust, Viable, and Resource Sparing HPLC-Based LogP Method Applied to Common Lipophilic Drugs to Help in.
  • What Is Mass Spectrometry and How Does It Work?
  • logP - MolModa Document
  • Mass Spectrometry - Merck Millipore.
  • Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development | - Sai Life Sciences.
  • Reliability of logP Predictions Based on Calculated Molecular Descriptors: A Critical Review.
  • A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - Simul
  • Enhancing Reliability and Efficiency in LogP Determin
  • What is Mass Spectrometry? - Broad Institute.
  • Computational prediction of lipophilicity of the molecule: Quantum chemistry and machine learning approach - American Chemical Society.
  • N-[(5-bromopyridin-2-yl)methyl]-N-methylcyclopentanamine - Smolecule.
  • Molecular weight - MolModa Document
  • The log P Parameter as a Molecular Descriptor in the Computer-aided Drug Design – an Overview | CMST.
  • Prediction of log P: ALOGPS Application in Medicinal Chemistry Educ
  • Improving LogP Prediction of Chemical Compounds for Drug Development by a Novel Graph CNN Design - IEEE Xplore.
  • Multitask machine learning models for predicting lipophilicity (logP) in the SAMPL7 challenge - PMC.
  • Introduction to log P and log D measurement using PionT3 - Pion Inc.
  • Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System.
  • The Influence of Molecular Size on Drug Absorption: A Comprehensive Overview.
  • 1564790-07-3 | N-((5-Bromopyridin-3-yl)methyl)cyclobutanamine - AiFChem.
  • 1564790-07-3|N-[(5-Bromopyridin-3-yl)methyl]cyclobutanamine - BIOFOUNT.

Sources

Protocols & Analytical Methods

Method

Application Note: A Detailed Protocol for the Synthesis of N-[(5-bromopyridin-2-yl)methyl]cyclobutanamine via Reductive Amination

Abstract: This application note provides a comprehensive, step-by-step protocol for the synthesis of N-[(5-bromopyridin-2-yl)methyl]cyclobutanamine, a valuable building block in medicinal chemistry and drug discovery. Th...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This application note provides a comprehensive, step-by-step protocol for the synthesis of N-[(5-bromopyridin-2-yl)methyl]cyclobutanamine, a valuable building block in medicinal chemistry and drug discovery. The synthesis is achieved through a one-pot reductive amination procedure, a cornerstone reaction for C-N bond formation.[1][2] This guide details the reaction mechanism, provides an optimized experimental protocol, outlines safety precautions, and offers troubleshooting advice. The methodology is designed for researchers, scientists, and drug development professionals seeking a reliable and efficient route to this and similar N-substituted heteroaromatic amines.

Introduction and Scientific Background

N-substituted pyridine derivatives are ubiquitous scaffolds in pharmaceuticals and bioactive compounds, prized for their ability to engage in various biological interactions.[3][4] The target molecule, N-[(5-bromopyridin-2-yl)methyl]cyclobutanamine, combines a functionalized pyridine ring with a cyclobutylamine moiety, making it a versatile intermediate for further chemical elaboration.

Reductive amination is the method of choice for this transformation due to its efficiency, operational simplicity, and broad substrate scope.[5] The process involves the condensation of a carbonyl compound (5-bromopyridine-2-carbaldehyde) with a primary amine (cyclobutanamine) to form an intermediate iminium ion, which is then reduced in situ by a selective hydride agent to yield the desired secondary amine.

Mechanism and Rationale for Reagent Selection

The reaction proceeds in two key stages within a single pot:

  • Iminium Ion Formation: The amine nitrogen of cyclobutanamine nucleophilically attacks the carbonyl carbon of 5-bromopyridine-2-carbaldehyde, forming a hemiaminal intermediate. This intermediate then dehydrates, often catalyzed by trace acid, to form a protonated imine, known as an iminium ion.

  • Hydride Reduction: A mild and selective reducing agent reduces the electrophilic iminium ion to the final amine product.

Sodium triacetoxyborohydride (NaBH(OAc)₃) is the selected reducing agent for this protocol. Its use is a cornerstone of modern reductive amination for several reasons:[6]

  • Selectivity: It is a mild hydride donor, reacting much more rapidly with the iminium ion intermediate than with the starting aldehyde. This minimizes the formation of the 5-bromo-2-pyridinemethanol byproduct.[7][8]

  • Mild Conditions: The reaction proceeds efficiently at room temperature and does not require stringent pH control, unlike reagents such as sodium cyanoborohydride.[6]

  • Safety: While moisture-sensitive, it avoids the use and generation of highly toxic cyanide species associated with sodium cyanoborohydride.[6]

The preferred solvent is 1,2-dichloroethane (DCE) , as it is aprotic and generally provides faster reaction rates for this transformation compared to other common solvents like tetrahydrofuran (THF).[7][9]

Materials and Equipment

Reagent and Solvent Data
Reagent/SolventFormulaMW ( g/mol )CAS No.PurityNotes
5-Bromopyridine-2-carbaldehydeC₆H₄BrNO186.0131181-90-5≥97%Off-white to light yellow solid.[10]
Cyclobutanamine hydrochlorideC₄H₉N·HCl107.586291-01-6≥98%Must be converted to free base prior to use.[11]
Sodium TriacetoxyborohydrideC₆H₁₀BNaO₆211.9456553-60-7≥95%Moisture-sensitive solid.[12]
1,2-Dichloroethane (DCE)C₂H₄Cl₂98.96107-06-2Anhydrous, ≥99.8%Toxic and carcinogenic; handle with care.
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2ACS GradeFor extraction and chromatography.
Ethyl Acetate (EtOAc)C₄H₈O₂88.11141-78-6ACS GradeFor chromatography.
HexanesN/AN/AN/AACS GradeFor chromatography.
Triethylamine (Et₃N)C₆H₁₅N101.19121-44-8≥99%For chromatography mobile phase.
Sodium Hydroxide (NaOH)NaOH40.001310-73-2PelletsFor free-basing and work-up.
Saturated Sodium BicarbonateNaHCO₃84.01144-55-8Aqueous SolutionFor work-up.
Anhydrous Magnesium SulfateMgSO₄120.377487-88-9GranularFor drying organic layers.
Silica GelSiO₂60.087631-86-9N/AFor column chromatography (230-400 mesh).
Required Equipment
  • Round-bottom flasks and magnetic stir bars

  • Magnetic stirrer hotplate

  • Inert atmosphere setup (Nitrogen or Argon manifold)

  • Glass funnels, separatory funnel

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates and developing chamber

  • Glass column for chromatography

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves

Safety Precautions

  • General Handling: Perform all operations in a well-ventilated fume hood. Wear appropriate PPE at all times.[13][14]

  • Sodium Triacetoxyborohydride: This reagent is moisture-sensitive and can react violently with water, releasing flammable hydrogen gas.[12][15] It is also an irritant. Handle under an inert atmosphere (nitrogen or argon) and avoid contact with skin and eyes.[13][14]

  • 1,2-Dichloroethane (DCE): DCE is a toxic and suspected carcinogenic solvent. Avoid inhalation and skin contact. Use only in a fume hood.

  • Corrosives: Sodium hydroxide is corrosive. Avoid contact with skin and eyes.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Detailed Experimental Protocol

This protocol is designed for a 5.0 mmol scale reaction.

Workflow Overview

G cluster_prep Part 1: Reagent Preparation cluster_reaction Part 2: Synthesis cluster_purification Part 3: Isolation & Purification cluster_analysis Part 4: Characterization prep_amine Free-Base Cyclobutanamine dissolve Dissolve Aldehyde & Amine in DCE prep_amine->dissolve add_reductant Add NaBH(OAc)₃ dissolve->add_reductant stir Stir at RT (4-16h) add_reductant->stir monitor Monitor by TLC/LC-MS stir->monitor quench Quench with Sat. NaHCO₃ monitor->quench Upon Completion extract Extract with DCM quench->extract dry Dry & Concentrate extract->dry chromatography Silica Gel Chromatography dry->chromatography analysis NMR, MS Analysis chromatography->analysis

Caption: Experimental workflow for the synthesis of the target compound.

Part 1: Preparation of Cyclobutanamine Free Base

Causality: Cyclobutanamine is often supplied as a hydrochloride salt for stability. The free amine is required for the nucleophilic attack on the aldehyde, so the salt must be neutralized.[16][17]

  • In a 100 mL flask, dissolve cyclobutanamine hydrochloride (0.59 g, 5.5 mmol, 1.1 equiv) in 15 mL of deionized water.

  • Cool the flask in an ice-water bath.

  • Slowly add 10 mL of 2 M sodium hydroxide (NaOH) solution with stirring.

  • Transfer the mixture to a separatory funnel and extract the free amine with dichloromethane (DCM) (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and use the resulting solution directly in the next step. Note: Do not concentrate the solution, as free cyclobutanamine is volatile. Assume a quantitative yield for the purpose of the next step.

Part 2: Reductive Amination Reaction
  • To a 100 mL oven-dried, round-bottom flask under a nitrogen atmosphere, add 5-bromopyridine-2-carbaldehyde (0.93 g, 5.0 mmol, 1.0 equiv).

  • Add 25 mL of anhydrous 1,2-dichloroethane (DCE) and stir until the aldehyde is fully dissolved.

  • Add the previously prepared DCM solution of cyclobutanamine (from Part 1) to the reaction flask via cannula or syringe.

  • Allow the mixture to stir for 20-30 minutes at room temperature to facilitate pre-formation of the imine/iminium ion.

  • Slowly add sodium triacetoxyborohydride (1.38 g, 6.5 mmol, 1.3 equiv) portion-wise over 10 minutes. Rationale: Adding the reducing agent in portions helps to control any mild exotherm and ensures a smooth reaction.

  • Stir the reaction mixture vigorously at room temperature for 4-16 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a mobile phase of 50:49:1 Hexanes:EtOAc:Et₃N. The product spot should be less polar than the starting aldehyde.

Part 3: Work-up and Purification
  • Once the reaction is complete (disappearance of the limiting aldehyde), carefully quench the reaction by slowly adding 25 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir for 15 minutes until gas evolution ceases.

  • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine all organic layers, wash with brine (1 x 25 mL), and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or semi-solid.

  • Purify the crude material by flash column chromatography on silica gel.[18]

    • Column Slurry: Prepare the column using a slurry of silica gel in hexanes.

    • Loading: Adsorb the crude product onto a small amount of silica gel and load it onto the column.

    • Elution: Elute with a gradient of 0% to 30% ethyl acetate in hexanes, with 0.5% triethylamine added to the mobile phase. Rationale: The addition of triethylamine prevents the basic amine product from tailing on the acidic silica gel, leading to better separation.

  • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield N-[(5-bromopyridin-2-yl)methyl]cyclobutanamine as a pale yellow oil.

Part 4: Characterization

The identity and purity of the final product should be confirmed by analytical methods.

  • ¹H NMR (400 MHz, CDCl₃): Expected signals include aromatic protons on the pyridine ring, a singlet for the methylene bridge (CH₂), and multiplets for the cyclobutane ring protons. The integration of these signals should correspond to the number of protons in the structure.[19]

  • ¹³C NMR (101 MHz, CDCl₃): Expect signals for the five distinct carbons of the bromopyridine ring and the carbons of the N-cyclobutylmethyl group.

  • Mass Spectrometry (ESI+): Calculate the exact mass of the protonated molecule [M+H]⁺ and compare it with the observed value. The presence of bromine should result in a characteristic isotopic pattern (¹⁹Br/⁸¹Br in ~1:1 ratio).

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Reaction - Inactive or degraded NaBH(OAc)₃ due to moisture exposure. - Insufficient reaction time.- Use a fresh bottle of NaBH(OAc)₃ or ensure it was stored properly under inert gas.[14] - Allow the reaction to stir for a longer period (up to 24h).
Low Yield - Volatility of free-base cyclobutanamine. - Inefficient extraction. - Product loss during chromatography.- Use the free-base amine solution immediately without concentration. - Perform extractions thoroughly. - Carefully monitor fractions during chromatography.
Formation of Alcohol Byproduct - Use of a non-selective reducing agent. - Contamination of NaBH(OAc)₃ with NaBH₄.- Ensure high-purity NaBH(OAc)₃ is used. The selectivity of this reagent is key to avoiding this side reaction.[7]
Product Streaking on TLC/Column - The basic amine product is interacting strongly with the acidic silica gel.- Add a small amount of a volatile base like triethylamine (0.5-1%) to the chromatography eluent.

References

  • Myers, A. G. (n.d.). Chemistry 115: Reductive Amination. Harvard University. Retrieved from [Link]

  • Cole-Parmer. (2005, July 12). Material Safety Data Sheet - Sodium triacetoxyborohydride. Retrieved from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. ACS Publications. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 5-bromopyridine-2-carbaldehyde semicarbazone. Retrieved from [Link]

  • Organic Reactions. (n.d.). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Retrieved from [Link]

  • Arkivoc. (2011, March 8). A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. Retrieved from [Link]

  • ResearchGate. (n.d.). Biocatalytic reductive amination from discovery to commercial manufacturing applied to abrocitinib JAK1 inhibitor. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, March 11). Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction. Retrieved from [Link]

  • ChemRxiv. (n.d.). Mechanochemical and Aging-Based Reductive Amination with Chitosan and Aldehydes Affords. Retrieved from [Link]

  • Google Patents. (n.d.). US4440953A - Purification of N-substituted aminobenzaldehydes.
  • ResearchGate. (n.d.). ¹H-NMR spectra of ethyl 3-((5-bromopyridin-2-yl)imino)butanoate. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). A Practical Catalytic Reductive Amination of Carboxylic Acids. Retrieved from [Link]

  • MDPI. (2023, February 17). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Retrieved from [Link]

  • The Doyle Group. (2018, January 17). Ni-Catalyzed Carbon−Carbon Bond-Forming Reductive Amination. Retrieved from [Link]

  • University of Nebraska–Lincoln. (n.d.). Introduction to NMR and Its Application in Metabolite Structure Determination. Retrieved from [Link]

  • Google Patents. (n.d.). KR20180037796A - Purification method of n-substituted maleimide.
  • National Center for Biotechnology Information. (2025, December 10). Sustainable purification-free synthesis of N–H ketimines by solid acid catalysis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N,N′-Bis(5-bromopyridin-2-yl)methanediamine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-Amino Pyridinium Salts in Organic Synthesis. Retrieved from [Link]

  • ResearchGate. (2011, January 10). Suggested Improved Method for the Ing‐Manske and Related Reactions for the Second Step of Gabriel Synthesis of Primary Amines. Retrieved from [Link]

Sources

Application

Preparation and Characterization of Pharmaceutical Salts of N-[(5-bromopyridin-2-yl)methyl]cyclobutanamine

Application Note: AN-PHARM-2026-042 [1] Abstract This application note details the strategic selection and preparation of pharmaceutical salts for N-[(5-bromopyridin-2-yl)methyl]cyclobutanamine (referred to herein as Com...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-PHARM-2026-042 [1]

Abstract

This application note details the strategic selection and preparation of pharmaceutical salts for N-[(5-bromopyridin-2-yl)methyl]cyclobutanamine (referred to herein as Compound A ). As a critical intermediate and pharmacophore in the synthesis of nicotinic acetylcholine receptor (nAChR) ligands, the physicochemical stability of Compound A is paramount. While the free base exists as a viscous oil or low-melting solid prone to oxidation, conversion to a crystalline salt form significantly enhances purity, stability, and handling properties. This guide provides validated protocols for the preparation of the Monohydrochloride (HCl) and Hemifumarate salts, emphasizing the thermodynamic rationale behind solvent selection and counterion stoichiometry.

Introduction & Physicochemical Rationale

The Challenge of the Free Base

Compound A contains two distinct basic centers:

  • Secondary Amine (Cyclobutylamine moiety): Highly basic (Estimated pKa

    
     9.5 – 10.0).
    
  • Pyridine Nitrogen: Weakly basic, further deactivated by the electron-withdrawing bromine at the 5-position (Estimated pKa

    
     2.5 – 3.0).[1]
    

In its free base form, Compound A is susceptible to:

  • Oxidative Degradation: Secondary amines can form N-oxides upon prolonged exposure to air.[1]

  • Carbon Dioxide Absorption: Formation of carbamates in ambient atmosphere.

  • Process Difficulties: Oiling out during purification steps due to low melting point.

Salt Selection Strategy

The large


pKa between the secondary amine and the pyridine ring allows for selective protonation.
  • Target: Monoprotonation at the secondary amine.

  • Salt Candidates:

    • HCl: selected for maximum crystallinity and purification power (rejection of neutral impurities).

    • Fumarate: selected for modifying solubility profiles and reducing hygroscopicity compared to halides.

Pre-Formulation Workflow

The following decision tree outlines the logic used to determine the optimal salt form based on the intended application (e.g., intermediate storage vs. final formulation).

SaltSelection Start Starting Material: Compound A (Free Base) CheckPurity Purity Check (HPLC/GC) Start->CheckPurity Decision Intended Application? CheckPurity->Decision >95% Route_Inter Intermediate/Storage (Max Stability) Decision->Route_Inter Synthesis Route_Bio Bioavailability/Formulation (Solubility/Dissolution) Decision->Route_Bio Drug Dev Screen_HCl Screen: HCl / HBr (Anhydrous Conditions) Route_Inter->Screen_HCl Screen_Org Screen: Fumarate / Tartrate (Alcoholic Solvents) Route_Bio->Screen_Org Result_HCl Selected: Monohydrochloride High MP, Purges Impurities Screen_HCl->Result_HCl Precipitates Well Result_Fum Selected: Hemifumarate Non-Hygroscopic, Controlled Release Screen_Org->Result_Fum Stable Crystal

Figure 1: Strategic decision tree for salt selection based on downstream requirements.

Experimental Protocols

Protocol A: Preparation of the Monohydrochloride Salt

Objective: Isolate the thermodynamically stable anhydrous HCl salt. Mechanism: Protonation of the secondary amine using anhydrous HCl in an antisolvent.

Materials:
  • Compound A (Free Base): 10.0 g (41.5 mmol)

  • Solvent: Ethyl Acetate (EtOAc) - HPLC Grade, dried over molecular sieves.[1]

  • Reagent: 4.0 M HCl in 1,4-Dioxane (anhydrous).[1]

  • Antisolvent: Diethyl ether or MTBE.

Procedure:
  • Dissolution: Dissolve 10.0 g of Compound A in 100 mL of dry EtOAc in a 250 mL round-bottom flask equipped with a magnetic stir bar.

    • Note: Ensure the solution is clear. If turbidity exists, filter through a 0.45 µm PTFE filter.

  • Temperature Control: Cool the solution to 0–5 °C using an ice bath.

    • Why? Lower temperature favors crystal nucleation over oiling out.

  • Acid Addition: Dropwise, add 11.4 mL (1.1 eq, 45.6 mmol) of 4.0 M HCl/Dioxane over 20 minutes.

    • Observation: A white precipitate should form immediately.

    • Critical Control Point: Monitor temperature; keep internal T < 10 °C to prevent localized overheating and degradation.

  • Aging: Remove the ice bath and allow the slurry to stir at room temperature (20–25 °C) for 2 hours. This "aging" process allows for Ostwald ripening, improving filterability.

  • Isolation: Filter the solid using a Büchner funnel under inert atmosphere (Nitrogen blanket) if possible, as HCl salts can be hygroscopic.

  • Washing: Wash the cake twice with 20 mL of cold EtOAc/MTBE (1:1).

  • Drying: Dry in a vacuum oven at 40 °C for 12 hours.

Expected Yield: 85–92% Target Melting Point: 185–190 °C (Decomposition).

Protocol B: Preparation of the Hemifumarate Salt

Objective: Prepare a non-hygroscopic salt suitable for solid dosage forms. Mechanism: 2:1 Stoichiometry (Amine:Acid) crystallization from alcoholic media.

Materials:
  • Compound A (Free Base): 5.0 g (20.7 mmol)

  • Fumaric Acid: 1.2 g (10.35 mmol - 0.5 eq)[1]

  • Solvent: Isopropyl Alcohol (IPA) / Ethanol (EtOH).

Procedure:
  • Preparation of Acid Solution: Dissolve 1.2 g of fumaric acid in 30 mL of hot Ethanol (60 °C).

  • Preparation of Base Solution: Dissolve 5.0 g of Compound A in 20 mL of IPA at room temperature.

  • Mixing: Slowly add the Base solution to the hot Acid solution while stirring.

    • Why? Adding base to acid ensures the acid is in excess initially, preventing the precipitation of free base.

  • Crystallization: Allow the mixture to cool slowly to room temperature over 4 hours (approx. 10 °C/hour).

    • Control: If no crystals form by 25 °C, scratch the glass or add a seed crystal.

  • Final Cooling: Cool to 4 °C for 1 hour to maximize yield.

  • Isolation: Filter and wash with cold IPA.

  • Drying: Vacuum dry at 50 °C.

Expected Yield: 75–85% Characterization: Verify 2:1 stoichiometry via 1H-NMR (Integration of cyclobutyl protons vs. fumarate alkene protons).

Analytical Characterization & Validation

To ensure the integrity of the synthesized salts, the following analytical suite is required.

Solubility Profile (Water @ 25°C)
Salt FormSolubility (mg/mL)pH (Sat. Sol.)Hygroscopicity
Free Base< 0.59.2Low
Monohydrochloride > 1004.5Moderate
Hemifumarate 15 – 305.8Low
Crystallographic Validation (XRPD)
  • HCl Salt: Expect sharp diffraction peaks indicating high crystallinity. Broad "halos" indicate amorphous content (requires recrystallization).

  • Fumarate: Distinct pattern different from free fumaric acid.

Proton NMR Validation
  • Solvent: DMSO-d6

  • Key Shift: The methylene protons between the pyridine and amine (

    
    ) will shift downfield (approx.[1] 0.3 - 0.5 ppm) upon protonation compared to the free base.[1]
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Oiling Out Solvent polarity too high or cooling too fast.[1]Re-heat to dissolve oil, add seed crystals, and cool at 5 °C/hour. Add more antisolvent (MTBE) slowly.
Low Yield High solubility of salt in mother liquor.Cool to -10 °C before filtration.[1][2] Use a lower polarity solvent (e.g., switch from EtOH to IPA).
Hygroscopicity Excess HCl trapped in lattice or amorphous phase.Dry at higher temp (50 °C) under high vacuum. Recrystallize from anhydrous Ethanol/Ether.
Pink Coloration Oxidation of trace impurities.Perform the salt formation under Nitrogen atmosphere.[3][4] Use degassed solvents.

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2002). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1] Link

  • Bastin, R. J., et al. (2000). "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities." Organic Process Research & Development, 4(5), 427-435.[1] Link

  • Kumar, L., et al. (2020). "Salt Selection in Drug Development: A Review." Pharmaceutical Technology. Link

  • Serajuddin, A. T. (2007). "Salt formation to improve drug solubility."[5][6] Advanced Drug Delivery Reviews, 59(7), 603-616.[1] Link

  • Google Patents. (2000). Substituted Pyridine Compounds and Methods of Use (Example of Aminomethylpyridine salt synthesis). WO2000071520. Link

Disclaimer: This protocol is intended for research and development purposes only. All chemical handling should be performed by qualified personnel using appropriate Personal Protective Equipment (PPE).

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting purification of N-[(5-bromopyridin-2-yl)methyl]cyclobutanamine from crude mixtures

Welcome to the technical support guide for the purification of N-[(5-bromopyridin-2-yl)methyl]cyclobutanamine. This resource is designed for researchers, scientists, and drug development professionals who may encounter c...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of N-[(5-bromopyridin-2-yl)methyl]cyclobutanamine. This resource is designed for researchers, scientists, and drug development professionals who may encounter challenges in obtaining this compound in high purity. This guide provides in-depth, field-tested troubleshooting advice, detailed protocols, and the scientific reasoning behind each recommendation.

Initial Assessment: Understanding Your Crude Mixture

Before attempting any purification, a thorough analysis of the crude reaction mixture is critical. The most common synthesis route for this compound is the reductive amination between 5-bromo-2-pyridinecarboxaldehyde and cyclobutanamine. Understanding the potential impurities from this reaction is the first step in designing an effective purification strategy.[1][2][3]

Common Impurities to Expect:

  • Unreacted Starting Materials: 5-bromo-2-pyridinecarboxaldehyde and cyclobutanamine.

  • Intermediate Imine: The product of condensation before reduction.

  • Dialkylation Product: Bis-[(5-bromopyridin-2-yl)methyl]cyclobutanamine, especially if reaction conditions are not carefully controlled.[1]

  • Reducing Agent Byproducts: Borate salts (from NaBH(OAc)₃ or NaBH₄) or other residues.

Recommended Analytical Techniques:

  • Thin-Layer Chromatography (TLC): Essential for a quick assessment of the mixture's complexity and for developing a column chromatography method.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides accurate mass information to confirm the presence of the desired product and identify impurities.

  • ¹H NMR Spectroscopy: Gives structural information about the components in the crude mixture.

Troubleshooting Purification by Column Chromatography

Silica gel column chromatography is the most common method for purifying compounds of this type. However, the basic nature of the secondary amine and the pyridine ring in N-[(5-bromopyridin-2-yl)methyl]cyclobutanamine can lead to several common issues.

Q1: My compound is streaking severely on the TLC plate and eluting as a long, tailing band from my silica column. What's happening and how do I fix it?

A1: Cause and Solution

  • Cause: This is a classic sign of strong, non-ideal interactions between your basic compound and the acidic silica gel surface. The lone pairs on the nitrogen atoms bind tightly to the acidic silanol (Si-OH) groups on the silica, leading to slow, uneven elution (tailing).[4]

  • Solution: Use a Basic Modifier. To solve this, you must neutralize the acidic sites on the silica gel. This is achieved by adding a small amount of a basic modifier to your eluent.

    Protocol: TLC with Basic Modifier

    • Prepare your standard eluent (e.g., a mixture of Hexanes and Ethyl Acetate).

    • Create a modified eluent by adding 0.5-2% triethylamine (Et₃N) or 0.5-1% ammonium hydroxide (NH₄OH) to the pre-mixed solvent system.

    • Run two TLC plates side-by-side: one with the standard eluent and one with the modified eluent.

    • Observation: You should observe a significant improvement in the spot shape (more compact and round) and a slightly higher Rf value on the plate with the basic modifier. This new Rf is the one you should use to plan your column.

Q2: I've added a basic modifier, but I'm still getting poor separation between my product and a close-running impurity. What are my options?

A2: Strategies for Improving Resolution

  • Optimize Your Solvent System: If simple Hexane/Ethyl Acetate systems fail, consider other solvents to alter the selectivity.

Solvent System ClassExampleRationale
Standard Hexanes / Ethyl Acetate (+ 1% Et₃N)Good starting point for moderately polar compounds.
Alternative Non-Polar Toluene / Acetone (+ 1% Et₃N)Toluene's aromaticity can change interactions with the bromopyridine ring, potentially improving separation.
More Polar Dichloromethane (DCM) / Methanol (MeOH) (+ 0.5% NH₄OH)A stronger solvent system for more polar compounds. Use NH₄OH with MeOH as it is more miscible and effective.
  • Use a Different Stationary Phase: If optimizing the mobile phase is insufficient, the stationary phase is the next variable to change.[4]

    • Alumina (Basic or Neutral): Alumina is less acidic than silica and is often a better choice for purifying basic amines. Start with neutral alumina and a solvent system like Hexane/Ethyl Acetate.

    • Amine-Functionalized Silica: Pre-treated silica gel with bonded amine groups is commercially available and provides an excellent, inert surface for the purification of basic compounds, often eliminating the need for mobile phase modifiers.

  • Employ Gradient Elution: If you have multiple impurities with different polarities, a gradient elution is more effective than an isocratic (constant solvent mixture) one. Start with a low polarity to elute non-polar impurities, and gradually increase the polarity to elute your product, leaving more polar impurities on the column.[5]

Chromatography Troubleshooting Workflow

G cluster_streaking Issue: Tailing / Streaking cluster_separation Issue: Poor Separation cluster_alternative Advanced Troubleshooting start Problem: Poor Purification by Silica Column q_streaking Is the TLC spot streaking? start->q_streaking a_streaking_yes Add 0.5-2% Et3N or 0.5-1% NH4OH to eluent. q_streaking->a_streaking_yes Yes a_streaking_no Proceed to separation issue. q_streaking->a_streaking_no No q_separation Are product and impurity Rf values too close? a_streaking_yes->q_separation a_streaking_no->q_separation a_separation_yes Optimize solvent system (e.g., DCM/MeOH). Try gradient elution. q_separation->a_separation_yes Yes a_separation_no Consider alternative methods. q_separation->a_separation_no No q_alternative Still no improvement? a_separation_yes->q_alternative a_alternative_yes Switch stationary phase: 1. Neutral Alumina 2. Amine-functionalized Silica q_alternative->a_alternative_yes Yes

Caption: Troubleshooting decision tree for column chromatography.

Alternative & Complementary Purification Strategies

When chromatography is problematic or insufficient, other classical purification techniques can be highly effective, either as a standalone method or as a pre-purification step.

Q3: My crude mixture is very messy. Can I clean it up before running a column to make the separation easier?

A3: Yes, Use Acid-Base Extraction.

  • Principle: This technique exploits the basicity of your amine. By washing an organic solution of your crude mixture with aqueous acid, your basic amine product will become protonated (forming an ammonium salt) and move into the aqueous layer.[6][7][8] Neutral and acidic impurities will remain in the organic layer and can be discarded. You can then recover your product by basifying the aqueous layer and extracting it back into an organic solvent.[8][9]

  • Benefit: This is an excellent and scalable method to remove non-basic impurities, significantly simplifying the mixture before chromatography.

Acid-Base Extraction Workflow

G start Crude Mixture in Organic Solvent (e.g., EtOAc) wash_acid Wash with Aqueous Acid (1M HCl) start->wash_acid organic_impurities Organic Layer: Neutral & Acidic Impurities (Discard) wash_acid->organic_impurities Phase 1 aqueous_product Aqueous Layer: Protonated Product (R₂NH₂⁺Cl⁻) wash_acid->aqueous_product Phase 2 basify Adjust pH to >10 with Aqueous Base (e.g., 2M NaOH) aqueous_product->basify extract_org Extract with Organic Solvent (EtOAc) basify->extract_org aqueous_salts Aqueous Layer: Inorganic Salts (Discard) extract_org->aqueous_salts Phase 1 organic_product Organic Layer: Pure Product (R₂NH) extract_org->organic_product Phase 2 end Dry (Na₂SO₄), Filter, and Concentrate organic_product->end

Caption: Workflow for purification via acid-base extraction.

Q4: My compound is an oil that won't crystallize, but I need a solid for characterization and long-term storage. What should I do?

A4: Form a Hydrochloride (HCl) Salt.

  • Principle: The freebase amine is likely an oil or low-melting solid. Converting it to its hydrochloride salt introduces ionic character, which dramatically increases the melting point and crystallinity. These salts are often highly crystalline and can be purified easily by recrystallization.[10][11]

  • Benefit: Provides a stable, solid, and often highly pure form of your compound. This is a common final step in the synthesis of amine-containing active pharmaceutical ingredients.

    Protocol: HCl Salt Formation and Recrystallization

    • Dissolve your purified (or semi-pure) freebase amine in a minimal amount of a suitable solvent like diethyl ether (Et₂O) or ethyl acetate (EtOAc).

    • Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in Et₂O or 4M HCl in Dioxane) dropwise while stirring.

    • A white precipitate (your HCl salt) should form immediately. Continue adding the HCl solution until no more precipitate is observed.

    • Collect the solid by vacuum filtration and wash the filter cake with cold diethyl ether to remove any non-basic impurities.[10]

    • Recrystallization: The crude salt can be further purified. Common solvent systems for recrystallizing amine hydrochlorides include Ethanol/Diethyl Ether, 2-Propanol/Hexanes, or Methanol/Ethyl Acetate.[10][12] Dissolve the salt in the minimum amount of the hot, more polar solvent (e.g., Ethanol) and add the less polar co-solvent (e.g., Diethyl Ether) until the solution becomes faintly cloudy. Allow it to cool slowly to form pure crystals.[12]

Frequently Asked Questions (FAQs)

Q: Is N-[(5-bromopyridin-2-yl)methyl]cyclobutanamine stable? A: Like many aminopyridines, it can be sensitive to air and light over long periods, potentially leading to discoloration (yellowing or browning).[13] For long-term storage, it is best kept as the hydrochloride salt in a sealed vial, protected from light, and stored in a cool, dry place.

Q: Can I use reverse-phase HPLC for purification? A: Yes, reverse-phase HPLC (e.g., on a C18 column) is an excellent method for high-purity isolation, especially on a small scale. A typical mobile phase would be a gradient of water and acetonitrile containing an acidic modifier like 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid. The acid modifier is crucial as it protonates the amine, ensuring sharp, symmetrical peak shapes by preventing interaction with residual silanols on the stationary phase.

Q: I see an impurity with the same mass as my product in the LC-MS. What could it be? A: If you are analyzing an isomer of your target compound, it could be N-[(5-bromopyridin-3 -yl)methyl]cyclobutanamine or N-[(5-bromopyridin-4 -yl)methyl]cyclobutanamine, which could arise from impurities in your starting aldehyde. These positional isomers can be very difficult to separate by chromatography. Careful selection of starting materials and potentially specialized chromatographic techniques (like those using SHARC columns which separate based on hydrogen bonding) may be necessary.[14][15]

References

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, August 25). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering. DOI:10.1039/D1RE00205H. Available at: [Link]

  • Unknown Source. (n.d.). EXTRACTION OF ACIDS OR BASES FROM NEUTRAL ORGANICS. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • HALO Columns. (2023, November 3). LC Chromatography Troubleshooting Guide. Retrieved from [Link]

  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]

  • Unknown Source. (n.d.). Recrystallization. Retrieved from [Link]

  • ResearchGate. (2017, February 7). Purification of organic hydrochloride salt?. Retrieved from [Link]

  • Elsevier. (2004).
  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from [Link]

  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • PubMed. (n.d.). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Retrieved from [Link]

  • ACS Publications. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. DOI: 10.1021/jo951135a. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines in Non-Aqueous Mobile Phase. Retrieved from [Link]

  • Google Patents. (n.d.). CN113214146A - Process for the N-alkylation of aminopyridines.
  • PMC. (2022, September 8). Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines. Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • ResearchGate. (n.d.). Chromatograms of a mixture of aminopyridines with elution by a mobile.... Retrieved from [Link]

  • MDPI. (2022, March 11). Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction. Retrieved from [Link]

  • Myers, Chem 115. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Retrieved from [Link]

  • Google Patents. (n.d.). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.

Sources

Optimization

Optimizing column chromatography conditions for bromopyridine amine separation

Introduction: The "Double-Basicity" Challenge Welcome to the technical support hub. You are likely here because your bromopyridine amine separation is failing.

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Double-Basicity" Challenge

Welcome to the technical support hub. You are likely here because your bromopyridine amine separation is failing. This is a classic chromatographic challenge caused by two competing molecular features:

  • The Pyridine Nitrogen: A weak base (pKa ~0.7–3.0 depending on the bromine position) that hydrogen bonds with silanols.

  • The Amine Side Chain: A stronger base (pKa ~9–11) that protonates on acidic silica.

When combined with the lipophilicity of the bromine atom, these molecules often exhibit "sticky" behavior—resulting in broad peaks (tailing), poor recovery, or co-elution of isomers. This guide provides the protocols to overcome these specific interactions.

Module 1: Peak Shape & Tailing Issues

Q: Why do my peaks tail significantly, even with a gradient?

A: Uncontrolled Silanol Activity. Standard silica gel (


) is acidic (pH ~5) due to surface silanol groups (

). Your bromopyridine amine acts as a base, interacting strongly with these acidic sites via hydrogen bonding and ion-exchange mechanisms. This "drag" causes the tailing.

The Fix: Mobile Phase Modifiers You must introduce a "sacrificial base" to the mobile phase. This stronger base saturates the active silanol sites, allowing your target molecule to pass through without interacting with the silica surface.

Protocol: Preparation of Basic Mobile Phase
  • Modifier of Choice: Triethylamine (TEA) or Ammonium Hydroxide (

    
    ).
    
  • Concentration: 0.1% to 1.0% (v/v). Do not exceed 2% as it may degrade the silica matrix.

  • Solvent Compatibility:

    • DCM / MeOH: Use 1% Ammonium Hydroxide (28-30%

      
       in water). 
      
      
      
      is preferred here because it is volatile and less likely to form salts than TEA in this system.
    • Hexane / EtOAc: Use 1% Triethylamine (TEA).

Critical Note: Always flush your column with the modified solvent before loading your sample to "deactivate" the silica bed.

Visualizing the Mechanism

SilanolBlocking Silica Acidic Silica Surface (Active Silanols) Target Bromopyridine Amine (Target) Silica->Target H-Bonding Elution Clean Elution (Sharp Peak) Target->Elution No Interaction Tailing Irreversible Adsorption (Tailing) Target->Tailing Modifier Modifier (TEA/NH3) (Sacrificial Base) Modifier->Silica Blocks Sites

Figure 1: Mechanism of Action.[1][2][3] The modifier (Green) competitively binds to the acidic silica (Red), preventing the target amine (Blue) from sticking, resulting in clean elution.

Module 2: Resolution & Selectivity (Isomer Separation)

Q: I cannot separate the 2-bromo and 3-bromo regioisomers. They co-elute in DCM/MeOH.[1][5]

A: Solvent Selectivity Mismatch. DCM/MeOH is a "strong" solvent system but often lacks selectivity. It suppresses subtle differences in polarity between isomers.

The Fix: Amine-Functionalized Silica (KP-NH) Switching to an amine-bonded stationary phase (Propylamino-functionalized silica) is the "silver bullet" for pyridine amines.

  • Surface Chemistry: The surface is already basic.[1] You do not need to add TEA/NH3 to your solvents.[1]

  • Solvent Freedom: You can use weaker, more selective solvents like Hexane/Ethyl Acetate or Toluene/Acetone . These solvents are far better at distinguishing regioisomers than DCM/MeOH.

Comparative Data: Standard vs. Amine Silica
ParameterStandard Silica (KP-Sil)Amine Silica (KP-NH)
Surface pH Acidic (~5.0)Basic (~9.[2]0)
Modifier Required? YES (TEA/NH3)NO
Solvent System DCM / MeOH (Limited selectivity)Hexane / EtOAc (High selectivity)
Sample Loading Low (Risk of streaking)High (2-3x capacity for amines)
Recovery Often <80% (Adsorption loss)>95% (No acidic adsorption)

Reference: Biotage Application Note: The Flash Purification of Basic Amines [1].

Module 3: Sample Loading & Solubility

Q: My sample precipitates at the top of the column, causing high backpressure and smearing.

A: Solubility Mismatch (The "Crash" Effect). Bromopyridines are lipophilic, but the amine salts are polar. Dissolving a sample in strong solvent (like DCM) and injecting it onto a column equilibrated in Hexane causes immediate precipitation.

The Fix: Solid (Dry) Loading Eliminate the solvent variable entirely during injection.

Protocol: Dry Loading Technique
  • Dissolve crude mixture in a minimal amount of a volatile strong solvent (DCM or Acetone).

  • Add a solid support:

    • Celite 545: Recommended. Inert, does not retain compounds.

    • Amine Silica: Best if using an amine column.[4]

    • Standard Silica: Acceptable, but can retain amines strongly (see Module 1).

  • Ratio: 1 part crude sample to 3 parts solid support.

  • Evaporate solvent on a rotavap until you have a free-flowing powder.

  • Load this powder into a solid load cartridge (SLS) or pre-column.

Decision Tree: Loading Strategy

LoadingStrategy Start Crude Sample Solubility Is it soluble in the starting mobile phase? Start->Solubility Yes Yes Solubility->Yes No No Solubility->No LiquidLoad Liquid Injection (Keep volume <1% of CV) Yes->LiquidLoad DryLoad Dry Loading No->DryLoad Support Choose Support DryLoad->Support Celite Celite 545 (Universal/Inert) Support->Celite Preferred Silica Silica Gel (Risk of retention) Support->Silica Alternative

Figure 2: Sample Loading Decision Tree. Prioritize Dry Loading with Celite for bromopyridine amines to prevent column crashing.

Module 4: Low Recovery & Degradation

Q: I loaded 100 mg but only recovered 60 mg. Where is the rest?

A: Irreversible Adsorption or Degradation. Bromopyridines can be reactive.[5][6]

  • Adsorption: The amine is permanently stuck to highly active acidic sites on the silica (see Module 1).

  • Degradation: Halogenated pyridines can undergo nucleophilic aromatic substitution (

    
    ) or debromination on active silica surfaces, especially if the column runs dry or heats up (heat of adsorption).
    

The Fix: Reverse Phase (C18) Flash If normal phase methods (even with Amine Silica) fail, switch to C18.

  • Why: C18 silica is bonded and end-capped, removing silanol interactions.

  • Solvents: Water / Acetonitrile (or Methanol).[7]

  • Modifier: 0.1% Formic Acid (keeps amine protonated/soluble) or Ammonium Bicarbonate (keeps amine neutral/retained).

Reference: Teledyne ISCO Application Note: RediSep Rf Gold Amine Columns [2].

References

  • Biotage. (2023).[1][2][8] The Flash Purification of Basic Amines.[1][9] Retrieved from [Link]

  • Teledyne ISCO. (2012).[7][9] RediSep Rf Gold Amine Columns: Use, Cleaning, and Storage Instructions.[10] Retrieved from [Link]

  • SiliCycle. (2025). Purification of Organic Compounds by Flash Column Chromatography.[7][11] Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Definitive Guide: 1H and 13C NMR Spectral Analysis of N-[(5-bromopyridin-2-yl)methyl]cyclobutanamine

Content Type: Technical Comparison & Characterization Guide Audience: Medicinal Chemists, Structural Biologists, and Analytical Scientists Focus: Solvent-Dependent Spectral Performance (CDCl₃ vs. DMSO-d₆) Executive Summa...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Characterization Guide Audience: Medicinal Chemists, Structural Biologists, and Analytical Scientists Focus: Solvent-Dependent Spectral Performance (CDCl₃ vs. DMSO-d₆)

Executive Summary

This guide provides a rigorous spectral analysis of N-[(5-bromopyridin-2-yl)methyl]cyclobutanamine , a secondary amine intermediate frequently encountered in the synthesis of nicotinic acetylcholine receptor ligands.

Characterizing this molecule presents specific challenges:

  • The Pyridine Ring: The 2,5-substitution pattern requires precise coupling constant analysis to distinguish H3 and H4.

  • The Cyclobutane Ring: Rapid ring puckering often averages methylene signals, complicating assignment.

  • The Secondary Amine: Solvent choice dictates whether the N-H proton is visible or exchanged, significantly affecting the resolution of the adjacent methylene bridge.

This guide compares the spectral performance of Deuterated Chloroform (CDCl₃) versus Deuterated Dimethyl Sulfoxide (DMSO-d₆) , recommending the optimal solvent system for structural validation.

Structural Logic & Predictive Analysis

Before analyzing the spectra, we must deconstruct the molecule into magnetically distinct environments.

The Molecular Scaffold
  • Fragment A (Pyridine): A 5-bromo-2-substituted pyridine.[1][2]

    • H6: Deshielded singlet (meta to Br, ortho to N).

    • H4: Doublet of doublets (ortho to Br, meta to N).

    • H3: Doublet (ortho to alkyl group).

  • Fragment B (Linker): A methylene bridge (-CH₂-) connecting the aromatic ring and the amine.

  • Fragment C (Amine): A secondary amine (-NH-), highly sensitive to hydrogen bonding.

  • Fragment D (Cyclobutane): A 4-membered ring containing one methine (CH) and three methylene (CH₂) groups.

Comparative Analysis: CDCl₃ vs. DMSO-d₆

The choice of solvent is not merely about solubility; it is a strategic decision that alters the "performance" of the NMR experiment.

1H NMR Performance Comparison

Verdict: DMSO-d₆ is the superior solvent for full structural elucidation because it stabilizes the N-H proton, revealing critical scalar coupling to the linker methylene and the cyclobutane methine.

Comparative Data Table (1H NMR, 400 MHz)
Proton AssignmentMultiplicityApprox.[3][4][5][6][7][8][9] Shift (CDCl₃)Approx. Shift (DMSO-d₆)Performance Note
Pyridine H-6 d (J~2.5 Hz)8.62 ppm8.65 ppmHighly deshielded; stable in both.
Pyridine H-4 dd (J~8.5, 2.5 Hz)7.78 ppm7.95 ppmDistinct splitting pattern confirms 5-Br.
Pyridine H-3 d (J~8.5 Hz)7.25 ppm7.45 ppmOften overlaps with solvent in CDCl₃.
Linker (-CH₂-) s (broad) or d3.85 ppm (s)3.75 ppm (d, J~6 Hz)Critical: Appears as doublet in DMSO due to NH coupling.
Amine (-NH-) Broad s1.8 - 2.5 ppm (invisible)2.8 - 3.5 ppm (visible)Critical: Exchange broadened in CDCl₃; distinct in DMSO.
Cyclobutane (CH) Multiplet3.25 ppm3.15 ppmQuintet-like appearance.
Cyclobutane (CH₂) Multiplets1.5 - 2.2 ppm1.4 - 2.1 ppmComplex puckering effects seen in both.
13C NMR Performance Comparison

While solvent effects are less dramatic in 13C NMR, DMSO-d₆ separates the pyridine carbons more effectively from the solvent baseline compared to the triplet of CDCl₃.

Comparative Data Table (13C NMR, 100 MHz)
Carbon EnvironmentTypeApprox.[1][3][4][5][6][7][8][9][10][11] Shift (CDCl₃)Approx. Shift (DMSO-d₆)
Pyridine C-2 Quaternary158.5 ppm159.2 ppm
Pyridine C-6 CH150.2 ppm150.8 ppm
Pyridine C-4 CH139.1 ppm139.5 ppm
Pyridine C-3 CH122.8 ppm123.5 ppm
Pyridine C-5 C-Br (Quat)119.5 ppm119.0 ppm
Linker (-CH₂-) CH₂54.2 ppm53.8 ppm
Cyclobutane CH CH51.5 ppm50.9 ppm
Cyclobutane CH₂ CH₂ (Ring)31.0 ppm30.5 ppm
Cyclobutane CH₂ CH₂ (Remote)15.2 ppm15.0 ppm

Experimental Protocols

To ensure reproducibility and scientific integrity, follow these self-validating protocols.

Sample Preparation (The "Dry-Box" Standard)
  • Why: Amine protons exchange with trace water, collapsing multiplets into singlets.

  • Protocol:

    • Dry the solid product under high vacuum (<1 mbar) for 4 hours to remove trace synthesis solvents.

    • Use a fresh ampoule of DMSO-d₆ (99.9% D) . Do not use a stock bottle that has been opened previously.

    • Dissolve 5-10 mg of compound in 0.6 mL solvent.

    • Validation: Check the water peak in DMSO (3.33 ppm). If it is a broad mound rather than a sharp singlet, the sample is too wet for NH coupling observation.

Acquisition Parameters
  • Relaxation Delay (D1): Set to 2.0 seconds (CDCl₃) or 5.0 seconds (DMSO).

    • Reasoning: Aromatic protons adjacent to Nitrogen (H6) and Bromine often have longer T1 relaxation times. Short D1 leads to integration errors.

  • Pulse Width: Calibrate 90° pulse (P1) for accurate quantitation.

Advanced Characterization Workflow

For regulatory submission, 1D NMR is insufficient. You must establish connectivity using 2D methods.

The Assignment Logic (Graphviz Visualization)

The following diagram illustrates the decision tree for assigning the most difficult signals: the linker and the cyclobutane methine.

NMR_Assignment_Workflow Start Start: Purified Compound Solvent Dissolve in DMSO-d6 (To observe NH coupling) Start->Solvent Scan1H Acquire 1H NMR (Check NH doublet) Solvent->Scan1H Decision Is NH visible? Scan1H->Decision Dry Re-dry Sample/Solvent Decision->Dry No (Broad/Absent) COSY Run COSY (H-H Correlation) Decision->COSY Yes (Sharp Doublet) Dry->Solvent HSQC Run HSQC (C-H Correlation) COSY->HSQC HMBC Run HMBC (Long Range) HSQC->HMBC AssignLinker Assign Linker CH2 (Correlates to NH & Pyridine C2) HMBC->AssignLinker AssignRing Assign Cyclobutane (Correlates to NH & Ring CH2s) HMBC->AssignRing Final Validated Structure AssignLinker->Final AssignRing->Final

Caption: Figure 1. Step-by-step logic flow for structural validation, prioritizing solvent selection to enable scalar coupling observation.

Key 2D Correlations
  • COSY (Correlation Spectroscopy):

    • Look for the cross-peak between the NH (approx 3.0 ppm) and the Linker CH₂ (approx 3.75 ppm). This confirms the secondary amine structure.

    • Look for the cross-peak between NH and the Cyclobutane Methine (approx 3.15 ppm).

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • The Linker protons should show a strong 3-bond correlation to Pyridine C-2 (159 ppm) and Pyridine C-3 (123 ppm). This definitively places the alkyl chain at the 2-position.

References

  • Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179.

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg.

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.

  • AIST Spectral Database for Organic Compounds (SDBS). (2023). National Institute of Advanced Industrial Science and Technology (Japan).

Sources

Comparative

A Senior Application Scientist's Guide to Differentiating N-[(5-bromopyridin-2-yl)methyl]cyclobutanamine from its Regioisomeric Impurities

Abstract In pharmaceutical development, the precise control and characterization of impurities are not merely a regulatory hurdle but a fundamental component of ensuring drug safety and efficacy. Regioisomers—constitutio...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In pharmaceutical development, the precise control and characterization of impurities are not merely a regulatory hurdle but a fundamental component of ensuring drug safety and efficacy. Regioisomers—constitutional isomers that differ in the location of substituents on a molecule—present a significant analytical challenge due to their identical molecular formulas and often similar physicochemical properties. This guide provides an in-depth, multi-modal analytical strategy for the unambiguous differentiation of the active pharmaceutical ingredient (API) N-[(5-bromopyridin-2-yl)methyl]cyclobutanamine from its potential regioisomeric impurities. We will explore the causality behind experimental choices in High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.

The Imperative of Isomeric Purity in Drug Development

The location of a single atom can dramatically alter a molecule's biological activity. One isomer may be a potent therapeutic, while another could be inactive or, in the worst case, toxic. Therefore, regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines, such as ICH Q3A(R2), which mandate the reporting, identification, and qualification of impurities in new drug substances.[1][2] Organic impurities, including process-related by-products like regioisomers, must be carefully monitored and controlled.[3][4] This guide focuses on N-[(5-bromopyridin-2-yl)methyl]cyclobutanamine, a substituted pyridine derivative where the potential for regioisomer formation during synthesis is a critical quality attribute to control.

The Synthetic Challenge: Identifying Potential Regioisomers

The synthesis of N-[(5-bromopyridin-2-yl)methyl]cyclobutanamine typically involves the functionalization of a pyridine ring. Bromination of pyridine derivatives, for instance, can lead to a mixture of isomers if not performed under highly selective conditions.[5][6] The subsequent coupling reactions can carry these isomeric starting materials through the synthetic route, resulting in a final API contaminated with regioisomers.

The primary analytical challenge is to distinguish the target 2,5-disubstituted pyridine from other potential arrangements. The most probable regioisomeric impurities would involve different substitution patterns on the pyridine ring.

.dot graph "Regioisomers" { layout="neato"; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Helvetica", fontsize=9];

// Node Definitions API [label="N-[(5-bromopyridin-2-yl)methyl]cyclobutanamine\n(Target API)", fillcolor="#34A853", pos="0,3!"]; Imp1 [label="N-[(6-bromopyridin-2-yl)methyl]cyclobutanamine\n(2,6-isomer)", fillcolor="#EA4335", pos="-3,0!"]; Imp2 [label="N-[(5-bromopyridin-3-yl)methyl]cyclobutanamine\n(3,5-isomer)", fillcolor="#EA4335", pos="0,-3!"]; Imp3 [label="N-[(4-bromopyridin-2-yl)methyl]cyclobutanamine\n(2,4-isomer)", fillcolor="#EA4335", pos="3,0!"];

// Edge Definitions API -- Imp1 [label="Different Bromine Position"]; API -- Imp2 [label="Different Substituent Positions"]; API -- Imp3 [label="Different Bromine Position"]; } .enddot Figure 1: Chemical structures of the target API and its potential regioisomeric impurities.

The Orthogonal Analytical Toolkit: A Multi-modal Strategy

No single analytical technique is sufficient to definitively identify and quantify all potential impurities. A robust, self-validating system relies on an orthogonal approach, where different techniques provide complementary information. Chromatography offers separation, mass spectrometry provides mass information, and NMR spectroscopy delivers definitive structural elucidation.

High-Performance Liquid Chromatography (HPLC): The First Line of Defense

HPLC is the workhorse of pharmaceutical analysis for purity assessment due to its high resolving power and sensitivity.[7] For pyridine derivatives, which are often hydrophilic basic compounds, Reversed-Phase HPLC (RP-HPLC) is a common and effective choice.[8][9]

Expertise in Action: Method Development Causality The goal is to develop a method that can separate compounds with very similar polarities.

  • Column Choice: A C18 (octadecylsilane) column is the standard choice for RP-HPLC, separating molecules based on their hydrophobic character. The subtle differences in the dipole moment and surface hydrophobicity between regioisomers can be sufficient for separation.

  • Mobile Phase Optimization: Pyridine-containing molecules can exhibit poor peak shape on silica-based columns due to interactions with residual silanols. To mitigate this, a mobile phase with a low pH (e.g., using formic acid or phosphoric acid) is employed. This protonates the pyridine nitrogen, ensuring a consistent ionic form and minimizing tailing. An organic modifier gradient (e.g., acetonitrile or methanol) is used to elute the compounds, with closely related isomers often requiring a shallow gradient for optimal resolution.[10]

  • Detection: The pyridine ring contains a strong chromophore, making UV detection at a wavelength around 254-270 nm highly effective.

CompoundRetention Time (min)Resolution (vs. API)
N-[(5-bromopyridin-2-yl)methyl]cyclobutanamine (API)12.5-
N-[(6-bromopyridin-2-yl)methyl]cyclobutanamine (Impurity 1)11.8> 2.0
N-[(5-bromopyridin-3-yl)methyl]cyclobutanamine (Impurity 2)13.2> 2.0

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Prep Dissolve sample in diluent (e.g., Mobile Phase A) Filter Filter through 0.45 µm syringe filter Prep->Filter Inject Inject onto RP-HPLC system Filter->Inject Separate Gradient Elution (C18 Column) Inject->Separate Detect UV Detection (e.g., 254 nm) Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Quantify Calculate % Area for Impurities Integrate->Quantify Report Generate Purity Report Quantify->Report

Gas Chromatography-Mass Spectrometry (GC-MS): Confirming Mass and Fragmentation

For volatile and thermally stable compounds, GC-MS provides excellent separation and powerful identification capabilities.[11] While the target molecule may require derivatization to improve volatility, GC-MS is invaluable for identifying smaller, process-related impurities. The key advantage is the mass spectrometer, which fragments molecules in a reproducible way, creating a "fingerprint" that can help differentiate isomers.

Expertise in Action: Interpreting Fragmentation Electron Ionization (EI) is a high-energy technique that causes extensive fragmentation.[12] While regioisomers will have the same molecular ion (M•+), their fragmentation patterns can differ.

  • Molecular Ion Peak: The presence of bromine is immediately identifiable by a characteristic M+2 peak that is nearly equal in intensity to the molecular ion peak, due to the natural abundance of the 79Br and 81Br isotopes.[13]

  • Key Fragmentations:

    • Benzylic Cleavage: The bond between the pyridine ring and the methylene bridge is a likely point of cleavage. The resulting bromopyridinylmethyl cation will have a different m/z value depending on the substitution pattern, although this is often not sufficient to distinguish isomers.

    • Pyridine Ring Fragmentation: The fragmentation of the pyridine ring itself can be influenced by the substituent positions, leading to different relative abundances of smaller fragment ions. For example, loss of HCN or cleavage adjacent to the nitrogen can be diagnostic.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of isomers.[14][15] It directly probes the chemical environment of each atom (¹H and ¹³C), providing definitive information on connectivity and spatial relationships.[16]

Expertise in Action: Decoding the Spectra

The key to differentiating the regioisomers lies in the aromatic region of the ¹H NMR spectrum. The substitution pattern on the pyridine ring dictates the number of protons, their chemical shifts, and, most importantly, their spin-spin coupling constants (J-values).[17]

  • N-[(5-bromopyridin-2-yl)methyl]cyclobutanamine (Target API - 2,5-disubstituted):

    • H6 proton: Appears as a doublet (d) due to coupling with H4 (⁴J meta-coupling, typically 2-3 Hz).

    • H4 proton: Appears as a doublet of doublets (dd) due to coupling with H6 (⁴J meta) and H3 (³J ortho-coupling, typically 8-9 Hz).

    • H3 proton: Appears as a doublet (d) due to coupling with H4 (³J ortho).

  • N-[(6-bromopyridin-2-yl)methyl]cyclobutanamine (2,6-disubstituted Impurity):

    • This isomer would exhibit a completely different pattern, likely a triplet and two doublets, characteristic of an A₂B or AB₂ spin system depending on the specific chemical shifts.

  • N-[(5-bromopyridin-3-yl)methyl]cyclobutanamine (3,5-disubstituted Impurity):

    • This symmetrical isomer would show two distinct signals in the aromatic region, both likely appearing as doublets or singlets depending on the magnitude of the coupling constants.

Advanced NMR for Unambiguous Assignment When ¹H NMR spectra are complex or overlapping, 2D NMR techniques are essential.[18]

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (through 2-3 bonds). A COSY spectrum would show a cross-peak between H3 and H4, and between H4 and H6 in the target API, confirming their connectivity.[14]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to.[19] This helps in assigning the ¹³C spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds. This is crucial for connecting the cyclobutane and methylene protons to the correct positions on the pyridine ring, providing definitive proof of the isomeric structure.[16]

ParameterTarget API (2,5-isomer)Impurity (e.g., 2,6-isomer)Key Differentiating Feature
¹H Aromatic Signals 33Different splitting patterns and J-values
¹H Coupling Constants (³JHH ortho) ~8-9 Hz~7-8 Hz (between H3-H4, H4-H5)The magnitude of ortho coupling is highly diagnostic.[16]
¹H Coupling Constants (⁴JHH meta) ~2-3 HzN/A (for adjacent protons)Presence/absence of meta coupling reveals substitution.
HMBC Correlations CH₂ to C2 and C6CH₂ to C2 and C3Confirms the attachment point of the side chain.

Analytical_Strategy Start Start: Crude API Sample HPLC {HPLC Analysis | { Purity Assessment |  Quantify Impurities}} Start->HPLC Decision1 Impurity > Identification Threshold? (e.g., >0.05% per ICH Q3A) HPLC:p2->Decision1 LCMS {LC-MS Analysis | { Confirm Mass |  Fragmentation Data}} Decision1->LCMS Yes End_Pass Release Batch: Meets Specification Decision1->End_Pass No NMR {NMR Spectroscopy | { ¹H, ¹³C |  COSY, HMBC |  Definitive Structure}} LCMS->NMR End_Fail Action Required: Further Purification / Synthesis Review NMR:n3->End_Fail

Detailed Experimental Protocols

Trustworthiness through Validation: The following protocols are foundational. For regulatory submission, they must be fully validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness.

Protocol 1: RP-HPLC Method for Purity Determination
  • System: HPLC with a quaternary pump, autosampler, column oven, and UV/PDA detector.

  • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 80% B (linear gradient)

    • 25-28 min: 80% B

    • 28-30 min: 80% to 10% B

    • 30-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of Mobile Phase A to make a 1 mg/mL solution.

Protocol 2: ¹H NMR for Structural Confirmation
  • System: 400 MHz (or higher) NMR Spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the isolated impurity or API standard in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquisition Parameters (¹H):

    • Pulse Program: Standard single pulse (zg30).

    • Spectral Width: ~16 ppm.

    • Number of Scans: 16-64 (depending on concentration).

    • Relaxation Delay (d1): 2 seconds.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or TMS.

  • Analysis: Integrate all signals. Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants, particularly in the aromatic region (δ 6.5-9.0 ppm).

Conclusion

The differentiation of N-[(5-bromopyridin-2-yl)methyl]cyclobutanamine from its regioisomeric impurities is a critical task that demands a rigorous and multi-faceted analytical approach. While HPLC provides the initial high-throughput assessment of purity, it is the synergistic combination with mass spectrometry and, most importantly, high-field NMR spectroscopy that provides the irrefutable evidence required for structural confirmation. By understanding the causal principles behind method selection and data interpretation, and by employing validated, orthogonal techniques, drug development professionals can ensure the identity, purity, and safety of their drug substances, satisfying both scientific and regulatory standards.

References

  • ICH. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • AMSbiopharma. (2025). Impurity guidelines in drug development under ICH Q3. [Link]

  • ICH. (n.d.). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. [Link]

  • Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. [Link]

  • European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]

  • ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances. [Link]

  • AZoM. (2024). Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds. [Link]

  • HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. [Link]

  • IntechOpen. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (n.d.). Enantiomeric separation in pharmaceutical analysis: A chromatographic approach. [Link]

  • PMC. (2025). NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. [Link]

  • American Pharmaceutical Review. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. [Link]

  • Pharmaceutical and Analytical Acta. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. [Link]

  • PubMed. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. [Link]

  • Creative Biostructure. (2025). How NMR Helps Identify Isomers in Organic Chemistry?. [Link]

  • RotaChrom. (2024). The Science and Strategy Behind Isomer Separation: Advancements in Chromatography for Precision Purification (Isomerism Part 1). [Link]

  • ResearchGate. (n.d.). Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. [Link]

  • Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. [Link]

  • Semantic Scholar. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. [Link]

  • ResearchGate. (2025). NMR-Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza-Diels-Alder Cycloadditions. [Link]

  • ResearchGate. (n.d.). Regioselective bromination of pyridine N‐oxide derivatives under.... [Link]

  • Georgia State University. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. [Link]

  • SlideShare. (n.d.). Structural elucidation by NMR(1HNMR). [Link]

  • ResearchGate. (n.d.). Pyridine and Its Derivatives | Request PDF. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). Indicative fragment patterns on mass spectra identification. [Link]

  • Google Patents. (n.d.).
  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]

  • MDPI. (2023). Recent Progresses in the Catalytic Stereoselective Dearomatization of Pyridines. [Link]

  • Journal of the Macedonian Chemical Society. (2022). ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXI. [Link]

  • YouTube. (2020). GCMS 3 Fragmentation Patterns. [Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Guide to the Safe Disposal of N-[(5-bromopyridin-2-yl)methyl]cyclobutanamine

This document provides essential procedural guidance for the safe and compliant disposal of N-[(5-bromopyridin-2-yl)methyl]cyclobutanamine. As a brominated heterocyclic compound, this substance requires specific handling...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential procedural guidance for the safe and compliant disposal of N-[(5-bromopyridin-2-yl)methyl]cyclobutanamine. As a brominated heterocyclic compound, this substance requires specific handling protocols to ensure the safety of laboratory personnel and to maintain environmental stewardship. This guide is designed for researchers, scientists, and drug development professionals who may handle this or structurally similar compounds.

Core Principle: Hazard-Based Waste Segregation

The fundamental principle governing the disposal of N-[(5-bromopyridin-2-yl)methyl]cyclobutanamine is its classification as a halogenated organic compound . Improper disposal, such as mixing with non-halogenated waste streams or drain disposal, can lead to the release of corrosive and toxic byproducts (e.g., hydrogen bromide) during incineration and can damage waste treatment facilities.[1] All disposal procedures must begin with the correct segregation of this waste stream.

Hazard Profile and Safety Synopsis

While a specific Safety Data Sheet (SDS) for N-[(5-bromopyridin-2-yl)methyl]cyclobutanamine is not widely available, a reliable hazard assessment can be synthesized from the known risks of its structural components: the bromopyridine ring and the amine functional group.

FeatureAssociated HazardRationale and Precaution
Brominated Pyridine Moiety Halogenated Organic Waste, Environmental Hazard, Toxic Combustion ByproductsThe presence of bromine mandates segregation into a "Halogenated Waste" stream.[1] Thermal decomposition can release hazardous vapors and gases, including nitrogen oxides (NOx) and hydrogen bromide.[2]
Amine Functional Group Potential Skin and Eye Irritant/CorrosiveAmines can cause skin and eye irritation or burns.[3] Always handle with appropriate personal protective equipment.
General Toxicity Harmful if Swallowed, Inhaled, or in Contact with SkinStructurally similar brominated pyridines are classified as harmful or toxic.[4][5] Assume this compound presents similar acute toxicity risks.

Immediate Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles with side shields (or a face shield), and chemically resistant gloves (e.g., nitrile) when handling this compound or its waste.

  • Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[6]

  • Emergency Equipment: Ensure an eyewash station and safety shower are readily accessible. Keep a spill kit suitable for chemical spills nearby.[7]

Step-by-Step Disposal Protocol

Adherence to a systematic disposal workflow is critical. The following steps provide a clear pathway for managing waste containing N-[(5-bromopyridin-2-yl)methyl]cyclobutanamine.

Step 1: Select the Correct Waste Container

The choice of container is the first line of defense against leaks and reactions.

  • Chemical Compatibility: Use only containers made of materials compatible with halogenated organic compounds, such as high-density polyethylene (HDPE) or glass. The original chemical container is often the best choice for waste accumulation.[8]

  • Condition: The container must be in good condition, free from cracks or deterioration, with a securely sealing, leak-proof lid.[8][9]

  • Segregation: Dedicate separate, clearly labeled containers for solid and liquid halogenated waste. Never mix incompatible waste types.[1][7]

Step 2: Proper Labeling of Hazardous Waste

Regulatory compliance and safety demand meticulous labeling. Your institution's Environmental Health & Safety (EHS) department will provide specific guidelines, but all labels must include:

  • The words "Hazardous Waste" .

  • The full, unabbreviated chemical name: "N-[(5-bromopyridin-2-yl)methyl]cyclobutanamine" . List all other components of the waste mixture.

  • The appropriate hazard pictograms (e.g., Harmful/Toxic, Environmental Hazard).

  • The accumulation start date (the date the first drop of waste enters the container).

  • The name and contact information of the generating researcher or lab.

Step 3: Waste Accumulation and Disposal Workflow

The physical form of the waste dictates the specific disposal path.

Workflow Diagram: Waste Segregation

Caption: Waste disposal decision workflow for N-[(5-bromopyridin-2-yl)methyl]cyclobutanamine.

  • For Pure Solid Compound or Contaminated Labware (Gloves, Wipes, etc.):

    • Carefully place the solid waste into the designated, labeled "Halogenated Organic Solid Waste" container.

    • Avoid generating dust during transfer.[10]

    • Ensure the container is securely closed after each addition.

  • For Solutions in Organic Solvents:

    • Using a funnel, carefully pour the waste solution into the designated, labeled "Halogenated Organic Liquid Waste" container.

    • Do not overfill the container; leave at least 10% of the volume as headspace to allow for vapor expansion.

    • Keep the container closed when not in use.

  • For Decontaminating Empty Containers:

    • An "empty" container that held N-[(5-bromopyridin-2-yl)methyl]cyclobutanamine must still be treated as hazardous waste.

    • To decontaminate for disposal as regular trash or for reuse, triple rinse the container with a suitable solvent (e.g., methanol, acetone).[8]

    • Crucially, collect all three rinsates as "Halogenated Organic Liquid Waste." [8]

    • After triple rinsing, deface all hazardous labels on the empty container before disposal in a glass or plastic recycling bin, as appropriate.[8]

Emergency Procedures: Spills and Exposures

In the event of a spill or exposure, immediate and correct action is vital.

  • Minor Spill (in a fume hood):

    • Alert personnel in the immediate area.

    • Wear appropriate PPE, including double gloves.

    • Absorb the spill with an inert material (e.g., vermiculite, sand, or a chemical spill pad).

    • Collect the contaminated absorbent material using non-sparking tools and place it in the "Halogenated Organic Solid Waste" container.[11]

    • Wipe the area with a suitable solvent and place the cleaning materials in the same waste container.

  • Major Spill (outside a fume hood):

    • Evacuate the lab immediately and alert others.

    • Close the lab door and prevent re-entry.

    • Contact your institution's EHS or emergency response team immediately. Provide them with the chemical name and location of the spill.

  • Personnel Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[6]

    • Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.[3]

    • Inhalation: Move the affected person to fresh air.[6]

    • In all cases of exposure, seek immediate medical attention after initial first aid and report the incident to your supervisor.

Final Disposal and Regulatory Compliance

All hazardous waste must be disposed of through your institution's certified hazardous waste management program.[8][9] Adherence to regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States is mandatory.[7] Never dispose of N-[(5-bromopyridin-2-yl)methyl]cyclobutanamine down the sanitary sewer or in the regular trash.[8]

By following these procedures, you contribute to a safe laboratory environment and ensure that chemical waste is managed in a responsible and compliant manner.

References

  • Smolecule. (2023, August 16). N-[(5-bromopyridin-2-yl)methyl]-N-methylcyclopentanamine.
  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Justrite. (2018, November 29). How to Manage Chemical Waste Disposal in Academic Labs.
  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Retrieved from Vanderbilt University Medical Center website.
  • SCION Instruments. (2025, January 21). Good Laboratory Practices: Waste Disposal.
  • Fisher Scientific. (2014, December 18). SAFETY DATA SHEET: 2-Amino-5-bromopyridine.
  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals.
  • AiFChem. (2025, October 21). 1564790-07-3 | N-((5-Bromopyridin-3-yl)methyl)cyclobutanamine.
  • TCI Chemicals. (2025, June 23). SAFETY DATA SHEET: 2,5-Dibromopyridine.
  • TCI Chemicals. (2025, January 28). SAFETY DATA SHEET: 4-Bromopyridine Hydrobromide.
  • Fisher Scientific. SAFETY DATA SHEET: 5-Bromopyridine-2,3-diamine.
  • Santa Cruz Biotechnology. 2-Amino-5-bromopyridine.
  • BLDpharm. 2142202-57-9|N-((5-Bromopyridin-3-yl)methyl)cyclobutanecarboxamide.
  • Thermo Fisher Scientific. (2023, September 1). SAFETY DATA SHEET: 2-Methylbutylamine.
  • PubChem. (5-Bromopyridin-2-yl)methanol.
  • Santa Cruz Biotechnology. N-Methyl-(5-bromopyrid-3-yl)methylamine.
  • University of Wisconsin–Madison. Chapter 7 Chemical Disposal Procedures. Retrieved from University of Wisconsin–Madison website.
  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • Alchem Pharmtech. CAS 350511-12-5 | N-(5-Bromopyridin-2-yl)thiazol-2-amine.
  • Carl ROTH. Safety Data Sheet: Pyridine.
  • ECHEMI. 5-broMo-N-nitropyridin-2-aMine SDS, 33245-29-3 Safety Data Sheets.
  • Greenbook.net. (2006, July 19). MATERIAL SAFETY DATA SHEET.
  • ResearchGate. (2022, November 15). How to quench Pyridine?.
  • CymitQuimica. (2024, August 19). 1-(5-Bromopyridin-2-yl)ethan-1-ol.
  • ChemicalBook. (2026, January 13). 2-Amino-5-bromopyridine.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
N-[(5-bromopyridin-2-yl)methyl]cyclobutanamine
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N-[(5-bromopyridin-2-yl)methyl]cyclobutanamine
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